Amisulpride hydrochloride
描述
属性
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOYXFDTUMXXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81342-13-4 | |
| Record name | Amisulpride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISULPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amisulpride Hydrochloride: A Technical Guide to its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amisulpride (B195569) is an atypical antipsychotic of the benzamide (B126) class, distinguished by its selective antagonism of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amisulpride hydrochloride. It details a common synthetic pathway, including experimental protocols for key steps, and presents quantitative pharmacological and clinical data in a structured format. Furthermore, this document includes visualizations of the core signaling pathway, a representative experimental workflow, and the logical framework of its dose-dependent pharmacology to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Development
Amisulpride was first introduced by the French pharmaceutical company Sanofi-Aventis in the 1990s.[1] It emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. The primary goal was to develop an antipsychotic with efficacy against both the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with earlier typical antipsychotics.
The key innovation in the development of amisulpride was the discovery of its unique dose-dependent receptor pharmacology.[2] Researchers found that at low doses, it preferentially blocks presynaptic dopamine D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to alleviate negative symptoms and depression.[2][3] At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective in treating the positive symptoms of psychosis.[2][3]
Following the expiration of its patent around 2008, generic formulations of amisulpride became more widely available.[1] More recently, research has focused on exploiting the differential activities of its enantiomers. A non-racemic formulation, SEP-4199, with an 85:15 ratio of aramisulpride ((R)-amisulpride) to esamisulpride ((S)-amisulpride), is under investigation to optimize the balance between serotonin (B10506) 5-HT7 and dopamine D2 receptor antagonism for the treatment of mood disorders.
Synthesis Pathway
The synthesis of this compound is a multi-step process that can be achieved through various routes. A prevalent and illustrative pathway commences with 4-aminosalicylic acid and proceeds through the key intermediates 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine (B195583).[4][5]
A representative synthetic scheme is outlined below:
Step 1: Synthesis of 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid (Intermediate 1)
This intermediate is synthesized from 4-aminosalicylic acid through a sequence of reactions including methylation, thiocyanation, ethylation, and oxidation.[4][6]
Step 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine (Intermediate 2)
This chiral amine can be prepared from (S)-proline through N-ethylation followed by reduction of the carboxylic acid to the corresponding amine.[]
Step 3: Condensation and Salt Formation to Yield this compound
The final step involves the condensation of the carboxylic acid (Intermediate 1) with the amine (Intermediate 2) to form the amide bond, followed by conversion to the hydrochloride salt.[8]
Experimental Protocols
Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid:
A detailed experimental protocol for the synthesis of this key intermediate has been described.[4] The process involves the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate using 30% hydrogen peroxide in isopropyl alcohol with a catalytic amount of sodium tungstate (B81510) at 40-45 °C for 3-4 hours. After cooling and quenching with sodium thiosulfate, the resulting ester is hydrolyzed in situ with sodium hydroxide (B78521) at 60-65 °C for 2-3 hours. The reaction mixture is then cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product. The isolated solid is purified by diafiltration to yield the desired product with a purity of 99% and a yield of 82%.[4]
Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine:
The synthesis of this chiral intermediate can be achieved through various methods. One common approach involves the reductive amination of 1-ethylpyrrolidine-2-carbaldehyde.[9] Alternatively, it can be prepared from L-proline, which is first N-ethylated, and the resulting N-ethylproline is then converted to the corresponding amide, which is subsequently reduced to the amine.
Final Condensation to Amisulpride:
The condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine is typically carried out in the presence of a coupling agent. One reported method involves reacting the two intermediates in the presence of an organic base such as sodium methoxide (B1231860) in a solvent like methanol (B129727) at a temperature of 50-100 °C.[10] After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization to yield amisulpride with a purity of over 99.7% and a yield exceeding 90%.[10]
Formation of this compound:
To prepare the hydrochloride salt, the amisulpride base is dissolved in a suitable solvent, such as acetone, and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried to obtain this compound.
Quantitative Data
Pharmacological Data
| Parameter | Value | Species | Reference |
| Receptor Binding Affinity (Ki) | |||
| Dopamine D2 | 2.8 nM | Human | [11] |
| Dopamine D3 | 3.2 nM | Human | [11] |
| Toxicity | |||
| Oral LD50 | 1024 mg/kg | Mouse | [12] |
| Intraperitoneal LD50 | 175 mg/kg | Mouse | [12] |
| Subcutaneous LD50 | 224 mg/kg | Mouse | [12] |
| Subcutaneous TDLo | 0.24 mg/kg | Rat | [12] |
| Oral TDLo | 4.3 mg/kg | Human | [12] |
Pharmacokinetic Data
| Parameter | Value | Condition | Reference |
| Oral Bioavailability | 48% | [12][13] | |
| Elimination Half-life (oral) | ~12 hours | [12][13] | |
| Volume of Distribution | 5.8 L/kg | [12][14] | |
| Cmax (5 mg IV, healthy) | 200 (139) ng/mL (mean, SD) | [12] | |
| Cmax (10 mg IV, healthy) | 451 (230) ng/mL (mean, SD) | [12] | |
| Cmax (50 mg oral) | 39 ± 3 and 54 ± 4 ng/mL (two peaks) | [8][12] | |
| AUC (5-10 mg IV, healthy) | 136 to 154 ng·h/mL | [12] |
Clinical Efficacy Data (Schizophrenia)
| Study | Treatment Group | Baseline PANSS (mean ± SD) | Change in PANSS Total Score (mean ± SD) | P-value vs. Comparator | Reference |
| BeSt InTro Trial (52 weeks) | Amisulpride | 78.4 ± 1.4 | -32.7 ± 3.1 | [15] | |
| Aripiprazole | 78.4 ± 1.4 | -21.9 ± 3.9 | 0.027 | [15] | |
| Olanzapine | 78.4 ± 1.4 | -23.3 ± 2.9 | 0.025 | [15] | |
| Chinese Patient Study (8 weeks) | Amisulpride | 92.5 ± 16.79 | -41.5 ± 20.32 | N/A | [16] |
| First-Episode Patient Cohort (6 weeks) | Amisulpride (mean dose 279.4 mg/day) | Not specified | Significant reduction in PANSS positive symptoms | N/A | [17] |
Mechanism of Action
Amisulpride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[12][18] Its mechanism is unique due to its dose-dependent effects on the dopaminergic system.[2][3]
-
Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][3][13] These autoreceptors normally provide negative feedback to inhibit dopamine release. By blocking them, amisulpride increases the synaptic concentration of dopamine, which is thought to be beneficial for the negative symptoms of schizophrenia and for depressive symptoms.[2][3]
-
High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system.[2][3][19] This action reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
Amisulpride also exhibits antagonism at the serotonin 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant properties.[12] Unlike many other atypical antipsychotics, it has a low affinity for serotonin 5-HT2A, adrenergic, histaminic, and cholinergic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of weight gain and sedation.[2]
Visualizations
Signaling Pathway of Amisulpride's Postsynaptic D2 Receptor Antagonism
Caption: Postsynaptic dopamine D2 receptor signaling cascade and points of modulation by amisulpride.
Experimental Workflow for Amisulpride Synthesis
Caption: A representative workflow for the synthesis of this compound.
Logical Relationship of Amisulpride's Dose-Dependent Mechanism
Caption: The dose-dependent mechanism of action of amisulpride.
References
- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. droracle.ai [droracle.ai]
- 4. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN112624951B - Preparation method of amisulpride - Google Patents [patents.google.com]
- 11. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. hcplive.com [hcplive.com]
- 16. sanofi.com [sanofi.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. assets.hpra.ie [assets.hpra.ie]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical and Physical Properties of Amisulpride (B195569) Hydrochloride
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of amisulpride hydrochloride. The information herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.
Chemical Properties
Amisulpride is classified as a substituted benzamide (B126) derivative.[1] Its chemical identity is defined by its specific structure and resulting spectroscopic fingerprint.
1.1 Chemical Structure
-
IUPAC Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2]
-
Molecular Formula: C₁₇H₂₇N₃O₄S[2]
-
Molecular Weight: 369.49 g/mol [3]
The structure consists of a central benzamide core with key functional groups: an amino group, an ethylsulfonyl group, and a methoxy (B1213986) group attached to the benzene (B151609) ring. The amide nitrogen is linked to a methyl group which is, in turn, attached to an N-ethylpyrrolidine ring.
1.2 Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of active pharmaceutical ingredients (APIs).[4][5] The characteristic spectral data for amisulpride are summarized below.
| Spectroscopic Technique | Characteristic Peaks / Wavelengths (λmax) | Associated Functional Groups / Chromophores |
| Fourier-Transform Infrared (FTIR) Spectroscopy | ~3391 cm⁻¹ | N-H stretching of the amino group[6] |
| ~1632 cm⁻¹ | C=O stretching of the amide group[6] | |
| ~1059 cm⁻¹ | SO₂ stretching of the ethylsulfonyl group[6] | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | ~225 nm, ~278 nm | π → π* and n → π* transitions in the benzamide chromophore[7] |
Physical and Physicochemical Properties
The physical properties of this compound are critical determinants of its formulation, stability, and pharmacokinetic profile.
2.1 Summary of Physical Properties
The key quantitative physical properties are presented in the table below for quick reference.
| Property | Value |
| Melting Point | 126-127 °C[2][3][8] |
| pKa (Predicted) | 9.37[8] |
| LogP (Octanol-Water Partition Coefficient) | 1.06 - 1.6[3][8] |
| Appearance | Crystalline solid[7][9] |
2.2 Solubility Profile
Amisulpride is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[10] Its solubility is highly dependent on the solvent system.
| Solvent | Solubility Description | Quantitative Value (approx.) |
| Water | Practically insoluble / Slightly soluble[3][10] | 0.103 mg/mL[6] |
| Aqueous Buffers | Sparingly soluble[7][9] | Not specified |
| 1:1 DMF:PBS (pH 7.2) | - | ~0.5 mg/mL[7][9] |
| Ethanol | Soluble / Very slightly soluble[7][9][11] | ~1 mg/mL[7][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble[7][9] | ~15 mg/mL[7][9] |
| Dimethylformamide (DMF) | Soluble[7][9] | ~15 mg/mL[7][9] |
| Chloroform | Highly soluble[12] | Not specified |
| Acetone | Soluble[12] | Not specified |
For aqueous applications, it is recommended to first dissolve amisulpride in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[7][9]
Mechanism of Action and Signaling Pathways
Amisulpride is an atypical antipsychotic agent that functions as a highly selective dopamine (B1211576) D₂ and D₃ receptor antagonist.[8][13][14] It exhibits a strong affinity for receptors in the limbic system, with lower affinity for those in the striatum, which is believed to contribute to its lower risk of extrapyramidal side effects compared to typical antipsychotics.[8][14] The drug has no significant affinity for serotonin (B10506) (with the exception of 5-HT₇A and 5-HT₂A receptors), adrenergic, histamine, or cholinergic receptors.[8][14]
Amisulpride's therapeutic effects are uniquely dose-dependent:
-
At Low Doses (e.g., 50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors.[13][15] These autoreceptors normally inhibit dopamine release, so their blockade leads to an increase in dopaminergic neurotransmission.[1][13] This action is thought to alleviate the negative symptoms of schizophrenia (e.g., blunted affect, social withdrawal) and depressive symptoms.[8][13]
-
At High Doses (e.g., 400-800 mg/day): Amisulpride blocks postsynaptic D₂/D₃ receptors, particularly in the mesolimbic pathway.[13][15] This action inhibits dopaminergic hyperactivity, which is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8][13]
The antagonism of 5-HT₇ receptors may also contribute to its antidepressant effects.[1][9]
References
- 1. Amisulpride - Wikipedia [en.wikipedia.org]
- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amisulpride(71675-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. edinburghanalytical.com [edinburghanalytical.com]
- 5. ngs-technology.com [ngs-technology.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpir.com [ijpir.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 14. psychscenehub.com [psychscenehub.com]
- 15. droracle.ai [droracle.ai]
Amisulpride Hydrochloride's Mechanism of Action on D2/D3 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amisulpride (B195569) hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent characterized by its high and selective affinity for dopamine (B1211576) D2 and D3 receptors.[1][2] Its unique therapeutic profile, demonstrating efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile, is attributed to its distinct, dose-dependent mechanism of action.[3][4] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and alleviating negative and depressive symptoms.[2][4] At higher doses, it acts as an antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, which is believed to mediate its antipsychotic effects on positive symptoms.[2][3] This document provides an in-depth technical overview of amisulpride's interaction with D2/D3 receptors, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its complex signaling and functional relationships.
Quantitative Analysis of Amisulpride's Receptor Binding and Functional Potency
The affinity and potency of amisulpride for dopamine D2 and D3 receptors have been quantified through various in vitro and in vivo studies. The following tables summarize these key quantitative parameters.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human Dopamine D2 | [3H]Spiperone | Recombinant hD2L in Sf-9 cells | 2.8 | [1] |
| Human Dopamine D3 | [3H]Spiperone | Recombinant rD3 in Sf-9 cells | 3.2 | [1] |
| Human Dopamine D2 | [3H]Nemonapride | Recombinant hD2L in Sf-9 cells | - | [5] |
| Rat Dopamine D3 | [3H]Nemonapride | Recombinant rD3 in Sf-9 cells | - | [5] |
| Human 5-HT7 | - | - | 44 | [6] |
Note: In the study by Castelli et al. (2001), it was noted that while the rank order of potency was similar, Ki values at hD2L receptors were higher when using [3H]spiperone compared to [3H]nemonapride.[5] The (-)S enantiomer of amisulpride is considered the active form, demonstrating higher affinity for both D2 and D3 receptors compared to the (+)R enantiomer.[5][7]
Table 2: In Vivo Receptor Occupancy and Functional Potency (ED50/ID50) of Amisulpride in Rodent Models
| Parameter | Effect | Brain Region | ED50/ID50 (mg/kg) | Reference |
| ED50 | Blockade of apomorphine-induced yawning (presynaptic) | - | 0.2 | [8] |
| ED50 | Blockade of apomorphine-induced hypomotility (presynaptic) | - | 0.3 | [8][9] |
| ED50 | Antagonism of amphetamine-induced hypermotility | - | 3 | [9] |
| ED50 | Increase in dopamine release (presynaptic) | Olfactory Tubercle | 3.7 | [8] |
| ID50 | Inhibition of [3H]raclopride binding | Limbic System | 17 | [1] |
| ED50 | Blockade of apomorphine-induced climbing (postsynaptic) | - | 21 | [9] |
| ID50 | Inhibition of [3H]raclopride binding | Striatum | 44 | [1] |
| ED50 | Decrease in striatal acetylcholine (B1216132) levels (postsynaptic) | Striatum | ~60 | [8] |
| ED50 | Blockade of apomorphine-induced gnawing (postsynaptic) | - | 115 | [8] |
Table 3: Human D2/D3 Receptor Occupancy with Amisulpride Treatment
| Brain Region | Mean Amisulpride Dose (mg/day) | Mean Receptor Occupancy (%) | Reference |
| Striatum | 406 | 56 | [10] |
| Thalamus | 406 | 78 | [10] |
| Temporal Cortex | 406 | 82 | [10] |
| Caudate | - | 51 | [11] |
| Putamen | - | 37 | [11] |
Note: Higher receptor occupancy is observed in extrastriatal regions like the temporal cortex and thalamus compared to the striatum, supporting the concept of limbic selectivity.[10] This selectivity is dose-dependent and may be lost at higher doses.[10]
Experimental Protocols
The characterization of amisulpride's mechanism of action relies on a variety of established experimental methodologies. Below are detailed protocols for key experiments.
In Vitro Radioligand Binding Assay
This protocol describes a generalized method for determining the binding affinity of amisulpride for D2 and D3 receptors expressed in a cell line.
Objective: To determine the inhibition constant (Ki) of amisulpride for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from a stable cell line expressing recombinant human D2 or D3 receptors (e.g., CHO, HEK-293, or Sf-9 insect cells).[5]
-
Radioligand: [3H]Spiperone or [3H]Raclopride (for D2/D3 receptors).
-
Non-specific binding control: Haloperidol or another suitable D2/D3 antagonist at a high concentration.
-
Amisulpride hydrochloride solutions at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in cold assay buffer using a tissue homogenizer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.
-
Amisulpride Competition: Assay buffer, radioligand, varying concentrations of amisulpride, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the amisulpride concentration.
-
Determine the IC50 value (the concentration of amisulpride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Receptor Occupancy using Single Photon Emission Tomography (SPET)
This protocol outlines a generalized method for measuring D2/D3 receptor occupancy in human subjects treated with amisulpride.
Objective: To quantify the percentage of D2/D3 receptors occupied by amisulpride in different brain regions of patients.
Materials:
-
SPET scanner.
-
Radiotracer: [123I]Epidepride or [123I]Iodobenzamide (IBZM).[10][11][12]
-
Amisulpride-treated patients and a control group of healthy volunteers.
-
Image analysis software.
Procedure:
-
Patient Recruitment and Preparation: Recruit patients who have been on a stable dose of amisulpride for at least two weeks.[13] Obtain informed consent. Patients should be positioned comfortably in the SPET scanner to minimize head movement.
-
Radiotracer Administration: Administer a bolus intravenous injection of the radiotracer (e.g., approximately 150-185 MBq of [123I]Epidepride or [123I]IBZM).[10][13]
-
Dynamic SPET Acquisition: Acquire dynamic SPET data for a specified duration (e.g., up to 5 hours).[10]
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired data into a series of 3D images over time.
-
Co-register the SPET images with anatomical MRI scans for accurate region of interest (ROI) delineation.
-
Define ROIs for the striatum (caudate and putamen), thalamus, and temporal cortex.[10][11] A reference region with negligible D2/D3 receptor density (e.g., cerebellum) is also defined.
-
-
Kinetic Modeling: Use a kinetic model, such as the simplified reference region model, to calculate the binding potential (BP) in each ROI.[10] The BP is an index of the density of available receptors.
-
Receptor Occupancy Calculation: Calculate the D2/D3 receptor occupancy for each ROI in the amisulpride-treated group using the following formula:
-
Occupancy (%) = 100 * (BP_control - BP_patient) / BP_control
-
Where BP_control is the mean binding potential in the healthy volunteer group and BP_patient is the binding potential in the amisulpride-treated patient.
-
-
Correlation Analysis: Correlate the calculated receptor occupancy with the administered dose of amisulpride and plasma concentrations of the drug.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by amisulpride and the workflows of the experimental protocols described above.
Caption: D2/D3 receptor signaling and amisulpride's dual mechanism of action.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 5. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (-) S amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors [iris.unica.it]
- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Non-uniform blockade of intrastriatal D2/D3 receptors by risperidone and amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Striatal D2/D3 receptor occupancy, clinical response and side effects with amisulpride: an iodine-123-iodobenzamide SPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Activity of Amisulpride Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the distinct pharmacological profiles of the (S)- and (R)-enantiomers of amisulpride (B195569). It elucidates how their stereospecific interactions with dopamine (B1211576) and serotonin (B10506) receptors underpin the drug's therapeutic effects and side-effect profile, offering a compelling case study in enantioselective pharmacology.
Introduction: The Dichotomy of Amisulpride's Action
Amisulpride, a substituted benzamide (B126) atypical antipsychotic, is clinically administered as a racemic (50:50) mixture of its (S)- and (R)-enantiomers.[1] It is recognized for its efficacy against both the positive and negative symptoms of schizophrenia and, at lower doses, for its antidepressant effects.[2][3] The therapeutic versatility of racemic amisulpride is not a property of a single molecule but rather the result of a serendipitous polypharmacology, where each enantiomer possesses a distinct and highly selective affinity for different receptor systems.[4]
The core of amisulpride's stereospecificity lies in a functional uncoupling of its activities: the (S)-enantiomer, esamisulpride, is a potent antagonist of dopamine D2 and D3 receptors, while the (R)-enantiomer, aramisulpride, demonstrates selective antagonism at the serotonin 5-HT7 receptor.[1][5] This discovery has profound implications, explaining the drug's unique clinical profile and paving the way for the development of non-racemic formulations to optimize therapeutic benefit and minimize risk.[1][6] This guide details the quantitative pharmacology, experimental validation, and functional consequences of this enantiomeric differentiation.
Quantitative Pharmacodynamics: A Tale of Two Enantiomers
The differential binding affinities of the amisulpride enantiomers for key G-protein coupled receptors (GPCRs) are the foundation of their distinct pharmacological activities. The (S)-enantiomer is primarily responsible for the dopamine receptor blockade associated with antipsychotic effects, whereas the (R)-enantiomer mediates the serotonin 5-HT7 receptor antagonism linked to antidepressant properties.[1][4]
Receptor Binding Affinities
In vitro radioligand binding assays have been instrumental in quantifying the stereoselective affinity of the amisulpride enantiomers. The data consistently show a stark separation in receptor preference. The (S)-enantiomer binds to dopamine D2/D3 receptors with a potency approximately 40-fold greater than its (R)-counterpart.[4][7] Conversely, the (R)-enantiomer displays a more than 50-fold preference for the 5-HT7 receptor compared to the (S)-enantiomer.[4]
Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT7 Receptor | Other Receptors (Affinity) |
|---|---|---|---|---|
| (S)-Amisulpride (Esamisulpride) | 4.0 - 5.2[1][6][8] | High[9][10] | ~1,900[1][6] | Low affinity for α2-adrenergic receptors (Ki ~1528 nM)[8][10] |
| (R)-Amisulpride (Aramisulpride) | 140 - 244[1][6][8] | Weaker[9] | 47[1][6] | Higher affinity than (S)-isomer for α2-adrenergic receptors (Ki ~375 nM)[8][10] |
| (RS)-Amisulpride (Racemic) | 9.8[8] | 3.2[2] | 11.5[4] | Weaker affinity for 5-HT2B and adrenergic α2A/α2C receptors[1] |
Note: Ki values are compiled from multiple studies and represent a consensus range. Minor variations exist based on experimental conditions (e.g., cell line, radioligand).
Functional Signaling Pathways
The stereospecific receptor binding of amisulpride enantiomers translates into distinct effects on intracellular signaling cascades. (S)-Amisulpride's antagonism of D2/D3 receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This action in the mesolimbic pathway is central to its antipsychotic effect.[3][11] In contrast, (R)-amisulpride's antagonism of 5-HT7 receptors, which are Gs-coupled, blocks the serotonin-mediated activation of adenylyl cyclase and subsequent increase in cAMP. This latter mechanism is strongly implicated in its antidepressant-like effects.[1]
Caption: Differential signaling of amisulpride enantiomers.
Experimental Protocols and Methodologies
The elucidation of amisulpride's stereospecificity relies on a multi-tiered experimental approach, from in vitro receptor characterization to in vivo functional and clinical imaging studies.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of each enantiomer for its target receptors.
-
Objective: To quantify the affinity of (S)- and (R)-amisulpride for specific neurotransmitter receptors.
-
General Protocol:
-
Receptor Preparation: Membranes are prepared from cell lines (e.g., Spodoptera frugiperda (Sf-9) or CHO-K1) stably expressing a high concentration of the recombinant human receptor of interest (e.g., D2L, D3, or 5-HT7).[9]
-
Radioligand Competition: A fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone or [3H]nemonapride for D2/D3 receptors; [3H]LSD for 5-HT7 receptors) is incubated with the receptor-containing membranes.[4][9]
-
Competitive Displacement: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (e.g., (S)-amisulpride, (R)-amisulpride).
-
Separation & Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to affinity constants (Ki) using the Cheng-Prusoff equation. The entire process is typically performed in triplicate.[12][13]
-
In Vivo Preclinical Models
Animal models are used to assess the functional consequences of the enantiomers' receptor profiles, such as antipsychotic-like, antidepressant-like, and extrapyramidal side effects.
-
Forced Swim Test (Rodents):
-
Objective: To evaluate antidepressant-like activity.
-
Methodology: Rats or mice are administered the test compound (e.g., aramisulpride). After a set period, they are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect. Studies show that aramisulpride administration is sufficient to produce this effect, which is mediated by 5-HT7 antagonism.[1]
-
-
Catalepsy Bar Test (Rats):
-
Objective: To assess the propensity to induce extrapyramidal side effects (EPS), a proxy for strong D2 receptor blockade in the nigrostriatal pathway.
-
Methodology: A rat's front paws are placed on a raised horizontal bar. The time it takes for the rat to remove its paws and correct its posture is measured. A prolonged period of immobility (catalepsy) indicates significant EPS liability. (S)-amisulpride induces catalepsy at higher doses, whereas (R)-amisulpride does not and can even reduce the catalepsy caused by the (S)-enantiomer or other antipsychotics like haloperidol.[8]
-
Human Pharmacodynamic Studies
Clinical studies in healthy volunteers have confirmed the preclinical findings and guided the development of novel formulations.
-
Positron Emission Tomography (PET) Imaging:
-
Objective: To determine the in vivo dose-occupancy relationship at D2 receptors in the human brain.
-
Methodology: Healthy volunteers are administered a dose of the test compound (e.g., esamisulpride). A PET radiotracer that binds to D2 receptors (e.g., [11C]raclopride) is then injected, and the brain is scanned. The displacement of the radiotracer by the drug allows for the calculation of receptor occupancy at a given dose. These studies demonstrated that doses of 43–100 mg of esamisulpride result in D2 receptor occupancies of 30%–50%.[1]
-
-
Polysomnography (PSG) and REM Sleep Suppression:
-
Objective: To establish a pharmacodynamic marker for 5-HT7 receptor antagonism.
-
Methodology: 5-HT7 receptor antagonism is known to suppress rapid eye movement (REM) sleep. Healthy volunteers are administered the test compound (e.g., aramisulpride), and their sleep architecture is monitored overnight using PSG. The suppression of REM sleep serves as a functional in vivo biomarker for the engagement of 5-HT7 receptors by the drug.[1][6]
-
Caption: Experimental workflow for characterizing stereospecificity.
Conclusion and Future Directions
The stereospecific pharmacology of amisulpride is a clear and compelling example of how enantiomers of a single chiral drug can have distinct and therapeutically relevant mechanisms of action. (S)-amisulpride is the primary driver of D2/D3 receptor antagonism and antipsychotic efficacy, while (R)-amisulpride is responsible for 5-HT7 receptor antagonism and antidepressant effects.[1][4][9] This understanding has not only provided a deeper insight into the clinical profile of racemic amisulpride but has also enabled a rational drug development strategy.
This knowledge culminated in the creation of SEP-4199, a non-racemic mixture with an 85:15 ratio of (R)- to (S)-amisulpride.[6] This formulation is designed to maximize the 5-HT7-mediated antidepressant effects while providing a lower, but still therapeutically relevant, level of D2 receptor blockade to manage symptoms of anxiety, mania, or psychosis with a reduced risk of extrapyramidal side effects.[1][6] The study of amisulpride's enantiomers serves as a powerful model for the field, highlighting the importance of characterizing the individual components of racemic drugs to unlock their full therapeutic potential.
References
- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amisulpride: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Amisulpride Hydrochloride Pharmacokinetics in Preclinical Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacokinetics of amisulpride (B195569) hydrochloride in preclinical models. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction
Amisulpride is a substituted benzamide (B126) atypical antipsychotic and antiemetic agent. Its primary mechanism of action involves selective antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] It also exhibits antagonist activity at serotonin (B10506) 5-HT7 receptors, which may contribute to its antidepressant effects.[4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of amisulpride in preclinical models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual diagrams of relevant pathways and workflows.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of amisulpride in various preclinical models. Data is most abundant for the rat model, with limited information available for dogs and a notable lack of specific pharmacokinetic data in the public domain for monkeys, although studies in non-human primates have been conducted.[4]
Table 1: Oral Pharmacokinetics of Amisulpride in Rats
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 10 | Solution | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
| Pure Drug | Not Specified | 30.05 ± 1.3 | 1.0 ± 0.05 | 2980.34 ± 3.6 | ~48 | [6] |
| Market Product | Not Specified | 54.85 ± 1.2 | 0.67 ± 0.02 | 7238.73 ± 2.9 | Not Reported | [6] |
| AMS-HPβCD Inclusion Complex | Not Specified | 79.01 ± 1.5 | Not Reported | 11871.1 ± 2.8 | ~78 | [6] |
| 50 | Not Specified | Not Reported | Not Reported | 13,500 (serum, µmol·h/L) | Not Reported | [7] |
| 50 (with CsA) | Not Specified | Not Reported | Not Reported | 29,800 (serum, µmol·h/L) | Not Reported | [7] |
Table 2: Intravenous Pharmacokinetics of Amisulpride in Rats
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| 10 | Solution | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Table 3: Pharmacokinetic and Toxicity Data of Amisulpride in Dogs
| Study Type | Dose (mg/kg/day) | Route | Observation | Reference |
| Maximum Tolerated Dose | 120 | Oral | Maximum tolerated dose established. Pharmacological effects observed below this dose. | [9] |
No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for dogs were identified in the reviewed literature.
Table 4: Pharmacokinetic and Toxicity Data of Amisulpride in Non-Human Primates
| Study Type | Route | Observation | Reference |
| D2 Receptor Occupancy | Oral (Gradual 6-hour administration vs. single bolus) | Significantly greater D2 receptor occupancy with gradual administration. | [4] |
No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for monkeys were identified in the reviewed literature.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of amisulpride.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous)
A typical experimental design to determine the pharmacokinetics of amisulpride in rats involves the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 200-250g, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum. A period of acclimatization of at least one week is allowed before the experiment.
-
Fasting: For oral administration studies, rats are fasted overnight (approximately 12 hours) prior to dosing to minimize food effects on drug absorption. Water remains available.
-
Dosing:
-
Oral (PO): Amisulpride is typically dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered via oral gavage at a specific volume (e.g., 10 mL/kg).
-
Intravenous (IV): For intravenous administration, amisulpride is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection, usually into the tail vein.
-
-
Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For IV administration, typical time points include 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, sampling might occur at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected via methods such as tail vein or jugular vein cannulation into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Bioanalytical Method for Amisulpride Quantification in Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of amisulpride in plasma.
-
Sample Preparation: A protein precipitation method is often employed. To a small volume of plasma (e.g., 50 µL), an internal standard (e.g., a deuterated version of amisulpride) is added, followed by a precipitating agent like acetonitrile (B52724).[5] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Separation: Separation is achieved on a reverse-phase C18 column. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both amisulpride and the internal standard.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).
Signaling Pathways
Amisulpride's pharmacological effects are mediated through its interaction with specific neurotransmitter receptors.
Dopamine D2/D3 Receptor Antagonism
At therapeutic doses for psychosis, amisulpride acts as an antagonist at postsynaptic D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][4] The antagonism of postsynaptic D2 receptors can trigger downstream signaling through β-arrestin 2, leading to the activation of the Akt/GSK-3β pathway. This pathway is implicated in neuroprotection and neurite outgrowth.[4]
References
- 1. Frontiers | Perioperative utility of amisulpride and dopamine receptor antagonist antiemetics-a narrative review [frontiersin.org]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Is amisulpride an 'atypical' atypical antipsychotic agent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Model-Informed Drug Development of a Controlled-Release Formulation of Nonracemic Amisulpride that Reduces Plasma Exposure but Achieves Pharmacodynamic Bioequivalence in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and pharmacokinetics of a single oral dose of amisulpride in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reference.medscape.com [reference.medscape.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. assets.hpra.ie [assets.hpra.ie]
Unveiling the Off-Target Profile of Amisulpride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) hydrochloride is a second-generation antipsychotic agent primarily recognized for its high affinity and antagonist activity at dopamine (B1211576) D2 and D3 receptors. While its efficacy in treating schizophrenia and dysthymia is well-established and largely attributed to this dopaminergic modulation, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the off-target effects of amisulpride, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways. This information is intended to support further research and inform drug development strategies.
Off-Target Binding Profile of Amisulpride and its Enantiomers
Amisulpride is a chiral molecule, administered as a racemic mixture of (R)- and (S)-enantiomers. Emerging research has demonstrated a significant stereoselectivity in its binding profile, not only at its primary targets but also at various off-target receptors. The following table summarizes the binding affinities (Ki values) of racemic amisulpride and its individual enantiomers, aramisulpride ((R)-amisulpride) and esamisulpride ((S)-amisulpride), at key on-target and off-target receptors. While many sources state that amisulpride has little to no affinity for a broad range of other receptors, including most serotonin, adrenergic, histaminergic, and cholinergic receptors, the quantitative data presented below highlights the most significant and well-characterized off-target interactions.[1][2][3][4]
| Receptor | Ligand | Ki (nM) | Primary/Off-Target |
| Dopamine D2 | Esamisulpride | 4.0 | Primary |
| Racemic Amisulpride | ~1.1 - 4.43 | Primary | |
| Aramisulpride | 140 | Primary | |
| Dopamine D3 | Esamisulpride | 0.72 | Primary |
| Racemic Amisulpride | ~3.2 | Primary | |
| Aramisulpride | 13.9 | Primary | |
| Serotonin 5-HT7 | Aramisulpride | 47 | Off-Target |
| Racemic Amisulpride | ~22-44 | Off-Target | |
| Esamisulpride | 1,900 | Off-Target | |
| Serotonin 5-HT2A | Esamisulpride | 430 | Off-Target |
| Aramisulpride | 380 | Off-Target | |
| Serotonin 5-HT2B | Esamisulpride | 270 | Off-Target |
| Aramisulpride | 240 | Off-Target | |
| Adrenergic α2A | Esamisulpride | 290 | Off-Target |
| Aramisulpride | 590 | Off-Target | |
| Adrenergic α2C | Esamisulpride | 170 | Off-Target |
| Aramisulpride | 750 | Off-Target |
Note: Ki values are compiled from multiple sources and represent approximate mean values. The primary off-target activity is highlighted in bold.
Key Off-Target Signaling Pathways
The identified off-target interactions of amisulpride, particularly at the 5-HT7, 5-HT2B, and α2-adrenergic receptors, implicate its potential modulation of several intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with these receptors.
Experimental Protocols
The determination of binding affinities (Ki values) for amisulpride and its enantiomers at various off-target receptors is predominantly achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay, followed by a table specifying the key reagents used for the identified off-target receptors.
General Radioligand Binding Assay Protocol (Competitive Inhibition)
Key Reagents for Specific Off-Target Assays:
| Target Receptor | Radioligand | Cell Line/Tissue Preparation |
| 5-HT7 | [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-SB-269970 | HEK293 or CHO cells stably expressing the human 5-HT7 receptor |
| 5-HT2B | [³H]-LSD or [³H]-5-HT | CHO-K1 cells stably expressing the human 5-HT2B receptor |
| Adrenergic α2A | [³H]-Rauwolscine or [³H]-MK912 | Membranes from cells (e.g., HEK293) expressing the human α2A-adrenergic receptor |
| Adrenergic α2C | [³H]-Rauwolscine | Membranes from cells (e.g., CHO) expressing the human α2C-adrenergic receptor |
Discussion and Implications
The off-target profile of amisulpride is characterized by a notable and stereoselective interaction with the 5-HT7 receptor, where the (R)-enantiomer, aramisulpride, exhibits significantly higher affinity than the (S)-enantiomer. This antagonism at 5-HT7 receptors is hypothesized to contribute to the antidepressant effects of amisulpride. The antidepressant-like effects of amisulpride have been shown to be absent in 5-HT7 receptor knockout mice, further supporting this mechanism.[1][2]
The weaker affinities for 5-HT2A, 5-HT2B, and α2-adrenergic receptors suggest that these interactions are less likely to be clinically significant at therapeutic doses of amisulpride for psychosis. However, they may contribute to the overall pharmacological profile and could be relevant in specific patient populations or in cases of overdose. The lack of significant affinity for histaminergic H1 and muscarinic M1 receptors is consistent with the relatively low incidence of sedative and anticholinergic side effects associated with amisulpride compared to some other antipsychotics.
Conclusion
This technical guide provides a consolidated overview of the known off-target effects of amisulpride hydrochloride, with a focus on quantitative binding data and the underlying experimental and biological frameworks. The primary off-target activity of amisulpride is its potent and stereoselective antagonism of the 5-HT7 receptor, which is likely a key contributor to its antidepressant properties. The weaker interactions at other serotonergic and adrenergic receptors provide a more nuanced understanding of its pharmacological profile. For drug development professionals, the stereoselective nature of amisulpride's off-target effects underscores the potential for developing enantiomerically pure formulations to optimize therapeutic actions and minimize unwanted side effects. Further comprehensive screening and functional assays will continue to refine our understanding of the complete pharmacological signature of this important antipsychotic agent.
References
- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Amisulpride Hydrochloride's Interaction with Serotonin Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic and antidepressant agent. Its primary mechanism of action is traditionally attributed to its high affinity and antagonism of dopamine (B1211576) D2 and D3 receptors. However, a growing body of evidence reveals that amisulpride's pharmacological profile is more complex, involving significant interactions with specific serotonin (B10506) (5-HT) receptor subtypes. This guide provides an in-depth technical overview of the interaction between amisulpride hydrochloride and serotonin receptor subtypes, with a focus on quantitative binding data, functional outcomes, and the underlying experimental methodologies.
Core Interaction Profile: Antagonism at 5-HT7 and 5-HT2B Receptors
Amisulpride exhibits a notable affinity for the 5-HT7 and 5-HT2B serotonin receptor subtypes, where it acts as an antagonist.[1] This interaction is considered to be a key contributor to its antidepressant effects.[2][3] In contrast, amisulpride shows significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2A and 5-HT1A receptors, and is considered to have no significant interaction with them at clinically relevant doses.[4][5] The binding affinity of amisulpride is stereoselective, with the R-enantiomer (aramisulpride) showing a higher affinity for the 5-HT7 receptor, while the S-enantiomer (esamisulpride) has a higher affinity for dopamine D2 receptors.[6][7]
Quantitative Data: Binding Affinities of Amisulpride and its Enantiomers
The binding affinities of racemic amisulpride and its individual enantiomers for various serotonin receptor subtypes have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating a stronger binding. The following table summarizes the available quantitative data.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Racemic Amisulpride | 5-HT7 | 11.5 | Human | [1] |
| Racemic Amisulpride | 5-HT2B | 13 | Human | [1] |
| Racemic Amisulpride | 5-HT2A | 430 (esamisulpride), 380 (aramisulpride) | Not Specified | [8] |
| Racemic Amisulpride | 5-HT1A | >10,000 | Not Specified | [9] |
| (R)-Amisulpride (Aramisulpride) | 5-HT7 | 47 | Human | [6][7] |
| (S)-Amisulpride (Esamisulpride) | 5-HT7 | 1860 | Human | [6] |
| (R)-Amisulpride (Aramisulpride) | 5-HT2B | 240 | Not Specified | [8] |
| (S)-Amisulpride (Esamisulpride) | 5-HT2B | 270 | Not Specified | [8] |
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental techniques: competitive radioligand binding assays and functional cAMP assays.
Competitive Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a test compound (e.g., amisulpride) for a specific receptor.
Objective: To determine the concentration of an unlabeled test compound that inhibits 50% of the binding of a radiolabeled ligand to a specific receptor (IC50), from which the Ki value can be calculated.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT7, 5-HT2A, 5-HT2B).
-
A specific radioligand for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (amisulpride). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are also included.
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[10]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). For 5-HT7 receptors, which are Gs-coupled, agonists increase cAMP levels, while antagonists block this increase.
Objective: To measure the ability of amisulpride to antagonize the agonist-stimulated production of cAMP in cells expressing the 5-HT7 receptor.
Materials:
-
Cells stably expressing the human 5-HT7 receptor.
-
A known 5-HT7 receptor agonist (e.g., 5-CT).
-
This compound.
-
Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Cells expressing the 5-HT7 receptor are cultured and seeded into 96-well or 384-well plates.
-
Compound Preparation: Serial dilutions of amisulpride and a fixed concentration of the 5-HT7 agonist are prepared in the stimulation buffer.
-
Assay: The cell culture medium is replaced with the stimulation buffer containing the test compounds. The cells are incubated with amisulpride (the antagonist) for a short period before the addition of the agonist.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: The data are plotted as the cAMP concentration against the log of the amisulpride concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of amisulpride that inhibits 50% of the agonist-induced cAMP production.
Caption: Workflow for a cAMP functional antagonist assay.
Signaling Pathways
Amisulpride's interaction with serotonin receptors influences downstream signaling cascades. The primary signaling pathways for the serotonin receptor subtypes of interest are depicted below.
5-HT7 Receptor Signaling
The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] It can also couple to the G12 alpha subunit, which activates the RhoA signaling pathway, influencing cytoskeletal rearrangement and gene transcription.[1][12]
Caption: 5-HT7 receptor signaling pathways (Gs and G12).
5-HT2A and 5-HT2B Receptor Signaling
Both 5-HT2A and 5-HT2B receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation of Gq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][13]
Caption: 5-HT2A/2B receptor Gq signaling pathway.
Conclusion
This compound's interaction with serotonin receptors, particularly its antagonist activity at 5-HT7 and 5-HT2B subtypes, is a critical aspect of its pharmacological profile that likely contributes to its therapeutic efficacy, especially its antidepressant properties. The stereoselective nature of this binding further underscores the complexity of its mechanism of action. A thorough understanding of these interactions, supported by quantitative binding data and functional assays, is essential for the rational design and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational overview for researchers and professionals in the field to facilitate further investigation and drug discovery efforts.
References
- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 10. biorxiv.org [biorxiv.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. msudenver.edu [msudenver.edu]
The Development of Amisulpride: A Technical Guide to an Atypical Antipsychotic
Published: December 5, 2025
Executive Summary
Amisulpride (B195569) is a substituted benzamide (B126) derivative that has carved a unique niche within the class of atypical antipsychotics. Its development trajectory, spanning from its synthesis in the 1990s by Sanofi-Aventis, reveals a molecule with a distinct pharmacological profile primarily characterized by high-affinity, selective antagonism of dopamine (B1211576) D2 and D3 receptors. Unlike many other second-generation antipsychotics, amisulpride exhibits minimal affinity for serotonin (B10506), adrenergic, histamine, or cholinergic receptors, challenging the conventional serotonin-dopamine hypothesis of atypicality. Its clinical efficacy is marked by a notable dose-dependent dual action: at low doses (50-300 mg/day), it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic transmission and targeting negative and depressive symptoms. At higher doses (400-1200 mg/day), it blocks postsynaptic receptors, effectively treating the positive symptoms of schizophrenia. This technical guide provides an in-depth review of the history, development, mechanism of action, and key experimental validations of amisulpride for researchers, scientists, and drug development professionals.
Introduction and Historical Context
The development of amisulpride emerged from the established lineage of benzamide antipsychotics, such as sulpiride. Introduced by Sanofi-Aventis in the 1990s, the goal was to create a compound with potent antipsychotic efficacy while minimizing the extrapyramidal symptoms (EPS) that plagued first-generation agents.[1] Amisulpride's classification as an "atypical" antipsychotic is based on its clinical profile—low propensity for EPS and efficacy against negative symptoms—rather than a multi-receptor binding profile involving serotonin 5-HT2A antagonism.[2][3][4][5] Its atypicality is attributed to its selective affinity for dopamine receptors located preferentially in limbic and cortical structures over the striatum, the brain region primarily associated with motor control.[2][4][5]
Though widely used in Europe, Australia, and other regions for schizophrenia and dysthymia, its path in the United States has been different. It was not approved by the U.S. Food and Drug Administration (FDA) for psychiatric indications, with its patent expiring in 2008.[1] However, an intravenous formulation was approved in the U.S. in 2020 for the prevention and treatment of postoperative nausea and vomiting.[1]
Chemical Synthesis and Properties
Amisulpride, with the chemical name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is synthesized through a multi-step process. While several synthetic routes exist, a common pathway involves the preparation of 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, which is then condensed with N-ethyl-2-aminomethylpyrrolidine.
Key Chemical Properties:
-
Molecular Formula: C₁₇H₂₇N₃O₄S
-
Molar Mass: 369.48 g·mol⁻¹
-
Bioavailability: Approximately 48% (oral)
-
Plasma Protein Binding: 16%
-
Elimination Half-life: ~12 hours
-
Metabolism: Minimal, primarily excreted unchanged via the kidneys.
Pharmacodynamics and Mechanism of Action
Amisulpride's primary mechanism of action is its selective and high-affinity antagonism of dopamine D₂ and D₃ receptors.[2][6][7] It exhibits little to no significant binding to D₁, D₄, D₅, serotonergic (with the notable exception of 5-HT₇), adrenergic, histaminergic, or cholinergic receptors.[2][8]
Receptor Binding Profile
The affinity of a compound for its receptor is a critical determinant of its pharmacological activity. The binding affinity, quantified by the inhibition constant (Ki), represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Amisulpride (racemic) Ki (nM) | (S)-Amisulpride Ki (nM) | (R)-Amisulpride Ki (nM) |
| Dopamine D₂ | 1.1 - 2.8[6][8] | 4.43[9] | >1000 |
| Dopamine D₃ | 2.4 - 3.2[8] | 0.72[9] | 13.9[10] |
| Serotonin 5-HT₂B | 13 | N/A | N/A |
| Serotonin 5-HT₇ | 11.5 - 44[6] | 900[6][9] | 22[6] |
| Adrenergic α₂A | N/A | 290[10] | 590[10] |
| Adrenergic α₂C | N/A | 170[10] | 750[10] |
| Data compiled from multiple sources. N/A indicates data not readily available. |
Notably, the binding is stereoselective. The (S)-enantiomer possesses a significantly higher affinity for D₂/D₃ receptors, while the (R)-enantiomer shows a greater preference for the 5-HT₇ receptor.[6][11]
Dose-Dependent Bimodal Action
A hallmark of amisulpride's pharmacology is its dual effect, which is dependent on the administered dose. This relationship is crucial for its therapeutic application across different symptom domains of schizophrenia.
-
Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting dopamine synthesis and release. By blocking them, amisulpride disinhibits dopaminergic neurons, leading to increased dopamine release in the prefrontal cortex. This is thought to alleviate negative symptoms and depressive symptoms, which are associated with dopaminergic hypoactivity in this region.[2][4][5]
-
High Doses (400-1200 mg/day): At higher concentrations, amisulpride acts as a conventional antagonist at postsynaptic D₂/D₃ receptors, particularly in limbic areas like the nucleus accumbens. This action blocks the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4][5]
Key Experimental Protocols and Validation
The unique pharmacological profile of amisulpride has been elucidated through a series of preclinical and clinical experiments. The methodologies below represent the foundational techniques used in its characterization.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of amisulpride for various neurotransmitter receptors.
Methodology:
-
Preparation of Membranes: Cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₇) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated in a solution containing a specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (amisulpride).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in specific brain regions of freely moving animals following amisulpride administration, demonstrating its effect on dopamine release.
Methodology:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting a region of interest such as the prefrontal cortex or nucleus accumbens. The cannula is secured with dental cement. Animals are allowed to recover for several days.[13][14]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10][15]
-
Equilibration and Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following this, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal dopamine levels.[10]
-
Drug Administration: Amisulpride (or vehicle) is administered to the animal (e.g., via intraperitoneal injection).
-
Sample Collection: Dialysate collection continues for several hours post-administration.
-
Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Normalization: Post-injection dopamine levels are typically expressed as a percentage change from the stable baseline average.[13]
Conditioned Avoidance Response (CAR)
Objective: To assess the antipsychotic potential of amisulpride. The ability to block a conditioned avoidance response without impairing the ability to escape an aversive stimulus is highly predictive of clinical antipsychotic efficacy.
Methodology:
-
Apparatus: A shuttle box with two compartments separated by a doorway is commonly used. The floor of the box is a grid capable of delivering a mild electric footshock.
-
Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set period (e.g., 10 seconds). If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock continues until the rat escapes to the other compartment.
-
Testing: Once the animals are trained to consistently avoid the shock by moving during the CS (an avoidance response), they are treated with amisulpride or a vehicle.
-
Measurement: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded. A compound is considered to have an antipsychotic-like profile if it selectively reduces avoidance responses at doses that do not affect escape responses, indicating that the effect is not due to simple motor impairment or sedation.[4]
Clinical Development and Efficacy
Amisulpride has been evaluated in numerous clinical trials, demonstrating efficacy for both positive and negative symptoms of schizophrenia.
Efficacy in Schizophrenia
Clinical trials have consistently shown that amisulpride is superior to placebo and at least as effective as first-generation antipsychotics like haloperidol (B65202) and other atypical agents such as risperidone (B510) and olanzapine (B1677200) in treating the overall symptoms of schizophrenia.[3][16] A large meta-analysis identified amisulpride as one of the most effective antipsychotics, second only to clozapine (B1669256), for reducing overall symptoms.[17][18]
| Study / Meta-analysis | Comparator(s) | Key Efficacy Findings (PANSS/BPRS) |
| Leucht et al. (2013) [17] | 14 other antipsychotics & placebo | Standardized Mean Difference (SMD) vs. Placebo: -0.66 (one of the highest effect sizes). Significantly more effective than haloperidol, quetiapine, aripiprazole, and others. |
| Johnsen et al. (2020) [11] | Olanzapine, Aripiprazole | Mean PANSS Total Score Reduction at 52 weeks: Amisulpride: -32.7; Olanzapine: -23.3; Aripiprazole: -21.9. |
| Peuskens et al. [19] | Risperidone | PANSS Total Score Reduction at 6 weeks: No significant difference between amisulpride (-24.1) and risperidone (-28.4). |
| Saeedi et al. (2008) [6] | Olanzapine | BPRS Score Change at 8 weeks: No significant difference between amisulpride (-16.8) and olanzapine (-15.3). |
| Mortimer et al. (2004) | Placebo (Negative Symptoms) | Amisulpride (50-300 mg/day) was significantly more effective than placebo in patients with predominantly negative symptoms. |
PANSS: Positive and Negative Syndrome Scale; BPRS: Brief Psychiatric Rating Scale.
Safety and Tolerability Profile
Amisulpride's safety profile is distinct from many other atypical antipsychotics, primarily due to its selective receptor binding.
| Adverse Effect | Incidence / Profile | Comparator Data |
| Extrapyramidal Symptoms (EPS) | Low incidence, particularly at therapeutic doses.[3] | Significantly lower rates of antiparkinsonian medication use compared to haloperidol.[16] Similar rates to risperidone and olanzapine.[19][20] |
| Weight Gain | Considered to have a low potential for weight gain.[3][5] | Significantly less weight gain compared to olanzapine and risperidone.[6][20] |
| Hyperprolactinemia | High incidence due to potent D₂ receptor blockade in the pituitary, which lies outside the blood-brain barrier.[21] | Incidence can be as high as 70-100% in patients.[21] Prolactin levels increase significantly even at low doses (50 mg/day).[22] |
| QTc Prolongation | Risk of dose-dependent QTc interval prolongation. | Caution is advised, and it is contraindicated with other drugs known to prolong the QT interval. |
| Sedation | Low liability for sedation compared to other antipsychotics.[17] | Meta-analysis showed amisulpride had one of the lowest odds ratios for sedation vs. placebo.[17] |
Conclusion
The history and development of amisulpride illustrate a successful endeavor in rational drug design, resulting in an atypical antipsychotic with a unique and highly selective mechanism of action. Its dose-dependent effects on the dopamine system provide a versatile therapeutic tool for managing the multifaceted symptomology of schizophrenia. The extensive preclinical and clinical research, validated through robust experimental methodologies, has established amisulpride as a highly effective agent with a generally favorable side effect profile, particularly concerning weight gain and sedation. The primary challenge in its clinical use remains the management of hyperprolactinemia. For drug development professionals and researchers, the story of amisulpride underscores the viability of targeting the dopamine D₂/D₃ system with high selectivity to achieve an atypical antipsychotic profile, offering a compelling alternative to multi-receptor approaches.
References
- 1. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amisulpride evaluation by radioreceptor assay comparison with HPLC procedure after single administration in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of amisulpride on five dimensions of psychopathology in patients with schizophrenia: a prospective open- label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Evaluation of Efficacy, Safety, and Cognitive Profile of Amisulpride Per Se and Its Comparison with Olanzapine in Newly Diagnosed Schizophrenic Patients in an 8-Week, Double-Blind, Single-Centre, Prospective Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lbpharma.us [lbpharma.us]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. psychiatryonline.org [psychiatryonline.org]
- 18. Comparative efficacy and tolerability of 32 oral antipsychotics for the acute treatment of adults with multi-episode schizophrenia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fma.org.tw [fma.org.tw]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Metformin in the Treatment of Amisulpride-Induced Hyperprolactinemia: A Clinical Trial [frontiersin.org]
- 22. Hyperprolactinemia after low dose of amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
Amisulpride Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569), a substituted benzamide (B126) atypical antipsychotic and antiemetic agent, is distinguished by its selective antagonist activity at dopamine (B1211576) D2 and D3 receptors.[1][2] Its therapeutic efficacy is notably dose-dependent. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.[1][3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, effectively mitigating the positive symptoms of schizophrenia.[1][3] This technical guide provides an in-depth overview of the molecular structure and physicochemical characterization of amisulpride hydrochloride, presenting key data and experimental methodologies for its analysis.
Molecular and Physicochemical Properties
This compound is the hydrochloride salt of amisulpride. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide hydrochloride | [4] |
| Molecular Formula | C₁₇H₂₈ClN₃O₄S | [4] |
| Molecular Weight | 405.94 g/mol | [4] |
| Appearance | Crystals from acetone | [4] |
| Melting Point | 126-127 °C | [4] |
| Solubility | Soluble in DMSO. |
Molecular Structure and Crystallography
This compound is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3][5] These forms are conformational polymorphs, with the primary structural difference centered around the ethylsulfonyl group.[3] Form II has been reported to exhibit lower hygroscopicity and improved solubility compared to Form I, making it a potentially more favorable form for pharmaceutical development.[3]
Crystallographic Data
Table 1: Powder X-ray Diffraction (PXRD) Data for Amisulpride
The crystalline nature of amisulpride has been confirmed by PXRD, with characteristic peaks observed at various 2θ values.[6]
| 2θ Values (°) |
| 12.11 |
| 15.85 |
| 18.75 |
| 20.23 |
| 22.04 |
| 23.14 |
| 24.02 |
| 26.08 |
| 27.79 |
| 28.94 |
(Data obtained from a study on amisulpride co-crystals, which includes the PXRD pattern of the pure drug.)[6]
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for identifying the functional groups present in the amisulpride molecule. The IR spectrum of amisulpride shows characteristic peaks corresponding to its structural features.
Table 2: Key FTIR Vibrational Bands of Amisulpride
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| 3390.86 | N-H stretching | Primary amine (-NH₂) | [6] |
| 1631.78 | C=O stretching | Amide | [6] |
| 1058.92 | SO₂ stretching | Sulfonyl | [6] |
The formation of co-crystals with sodium acetate (B1210297) resulted in shifts of the N-H stretching to 3415.94 cm⁻¹ and the C=O stretching to 1647.21 cm⁻¹, indicating intermolecular interactions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of amisulpride, aiding in its identification and structural elucidation.
Table 3: Mass Spectrometry Data for Amisulpride
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| ESI+ | 370.181 | 242.0485, 243.0509, 371.1827 | [7] |
The fragmentation pattern provides valuable information for the structural confirmation of amisulpride in various analytical methods.
Chromatographic Characterization
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the quantification and analysis of amisulpride in bulk drug substances and pharmaceutical formulations.
Table 4: Summary of a Validated HPLC Method for Amisulpride
| Parameter | Value |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.0175 µg/mL |
| Limit of Quantitation (LOQ) | 0.0577 µg/mL |
| Recovery | 99.53% to 99.72% |
Experimental Protocols
Single Crystal X-ray Diffraction (SXRD)
Objective: To determine the three-dimensional atomic structure of single crystals of this compound polymorphs.
Methodology:
-
Crystal Growth: Grow single crystals of Form I and Form II of this compound from appropriate solvent systems as described in the literature.[3]
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).
-
Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.
Powder X-ray Diffraction (PXRD)
Objective: To characterize the crystalline form of a bulk powder sample of this compound.
Methodology:
-
Sample Preparation: Gently grind the powder sample to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
-
Data Collection: Collect the PXRD pattern using a powder diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation). Scan a range of 2θ angles (e.g., 5° to 40°).
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks (2θ values) and their intensities, which serve as a fingerprint for the specific polymorphic form.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of amisulpride in a bulk drug or pharmaceutical formulation.
Methodology:
-
Chromatographic System: Utilize an HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate (B84403) buffer (pH adjusted to 4.1 with orthophosphoric acid) and acetonitrile (B52724) (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent at 227 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject a fixed volume of the standard and sample solutions into the chromatograph and record the chromatograms.
-
Quantification: Determine the concentration of amisulpride in the sample by comparing its peak area to that of the standard.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dose-dependent signaling pathway of amisulpride.
Caption: Experimental workflow for this compound characterization.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Crystal structures and physicochemical properties of amisulpride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structures and physicochemical properties of amisulpride polymorphs | Semantic Scholar [semanticscholar.org]
- 7. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Amisulpride Hydrochloride Studies in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of amisulpride (B195569) hydrochloride in rodent models. This document includes detailed protocols for key behavioral assays, a summary of relevant quantitative data, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
Amisulpride is an atypical antipsychotic and antidepressant agent with a unique pharmacological profile. It exhibits high selectivity as an antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3][4][5] Its therapeutic effects are dose-dependent. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release. This mechanism is thought to contribute to its antidepressant and anti-anhedonic properties.[3][5][6] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, which is responsible for its antipsychotic effects.[2][3][4] Amisulpride also shows affinity for serotonin (B10506) 5-HT7 and 5-HT2B receptors, which may further contribute to its antidepressant activity.[1][5]
Mechanism of Action: Signaling Pathway
Amisulpride's primary mechanism involves the modulation of dopaminergic signaling. The following diagram illustrates its dose-dependent effects on the dopamine synapse.
Caption: Dose-dependent mechanism of Amisulpride on dopamine receptors.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vivo studies with amisulpride hydrochloride in rodents.
Table 1: Pharmacokinetic and Toxicity Data in Rodents
| Parameter | Species | Value | Route | Reference |
| Oral Bioavailability | Rat/Mouse | 48% | Oral | [1][2] |
| Elimination Half-life | Rat/Mouse | 12 hours | - | [1] |
| LD50 | Mouse | 1024 mg/kg | Oral | [2] |
| LD50 | Mouse | 175 mg/kg | Intraperitoneal | [2] |
| LD50 | Mouse | 224 mg/kg | Subcutaneous | [2] |
| TDLo | Rat | 0.24 mg/kg | Subcutaneous | [2] |
Table 2: Effective Doses (ED50) of Amisulpride in Rodent Behavioral Models
| Behavioral Test | Effect | Species | ED50 | Route | Reference |
| Apomorphine-induced Hypothermia | Antagonism | Mouse | 2-3 mg/kg | - | [7] |
| Amphetamine-induced Hypermotility | Antagonism | Rat | 2-3 mg/kg | - | [7] |
| Apomorphine-induced Yawning | Antagonism | Rat | 0.2 mg/kg | i.p. | [7][8] |
| Apomorphine-induced Hypomotility | Antagonism | Rat | 0.3 mg/kg | i.p. | [7][8] |
| Apomorphine-induced Climbing | Antagonism | Mouse | 19-115 mg/kg | - | [7] |
| Apomorphine-induced Gnawing | Antagonism | Rat | 115 mg/kg | - | [7] |
| Drug Discrimination ((S)-amisulpride) | Discrimination | Mouse | 1.77 mg/kg | s.c. | [9] |
Table 3: Dose Ranges for Antidepressant-like Effects in Rodent Models
| Behavioral Model | Species | Effective Dose Range | Route | Administration | Reference |
| Forced Swim Test | Rat | 1 and 3 mg/kg | - | Subchronic | [6][10] |
| Chronic Mild Stress | Rat | 5 and 10 mg/kg | - | Chronic | [6][10] |
| Forced Swim Test | Mouse | 70 mg/kg | Oral | Acute & Chronic | [11] |
Experimental Workflow
A typical workflow for evaluating the effects of this compound in rodent models is depicted below.
Caption: General experimental workflow for rodent studies.
Detailed Experimental Protocols
Preparation of this compound for In Vivo Administration
This compound can be dissolved in sterile saline (0.9% NaCl) for intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage administration. For oral administration in some studies, it has been suspended in distilled water.[11] The solution should be prepared fresh on the day of the experiment.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable water-filled cylinder.
Apparatus:
-
A transparent cylindrical container (for mice: height 25 cm, diameter 10 cm; for rats: height 40-50 cm, diameter 20 cm).[2][7][12]
-
Water maintained at 24-30°C.[7][8] The depth should be sufficient to prevent the animal from touching the bottom with its tail or feet (e.g., 15-30 cm).[7][12]
-
A video recording system for later analysis.
-
A stopwatch.
-
A holding cage with a heat source for drying the animals post-test.[7][8]
Procedure (for Rats):
-
Habituation/Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session.[10][12] This enhances the sensitivity of the test to antidepressant effects.
-
After the session, remove the rat, gently dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[7]
-
Test Session (Day 2, 24 hours later): Administer this compound or vehicle at the desired time before the test (e.g., 60 minutes prior for i.p. injection).
-
Place the rat in the swim cylinder for a 5 or 6-minute test session.[2][12]
-
Record the entire session. The last 4 minutes of the session are typically analyzed.[2]
-
Scoring: An observer, blind to the treatment groups, should score the duration of immobility. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[2][8] Active behaviors include swimming and climbing.
Chronic Mild Stress (CMS) Model
Objective: To induce a state of anhedonia and other depressive-like behaviors in rodents, which can be used to evaluate the chronic efficacy of antidepressant treatments.
Apparatus:
-
Standard rodent housing cages.
-
Various stressors (see procedure).
-
Sucrose (B13894) solution (1%) and water bottles for the sucrose preference test.
Procedure:
-
Induction Phase (4-9 weeks): House rats individually and expose them to a variable sequence of mild, unpredictable stressors.[6][9][10][11] The schedule of stressors should be changed weekly. Examples of stressors include:
-
Cage Tilt: Tilting the home cage at a 45° angle for several hours.[6][11]
-
Damp Bedding: Placing 100-200 ml of water in the sawdust bedding for a prolonged period.[6][11]
-
Strobe Lighting: Exposing the animals to a flashing strobe light.[6]
-
Light/Dark Cycle Reversal: Reversing the light/dark cycle for 24-48 hours.[11]
-
Paired Housing: Temporarily housing the animal with an unfamiliar partner.[6]
-
Food or Water Deprivation: Restricting access to food or water for a period of hours.[9]
-
-
Treatment Phase: this compound or vehicle is administered daily throughout the stress period or for a defined number of weeks during the stress protocol.[6][10]
-
Assessment (Sucrose Preference Test):
-
Habituate the animals to a 1% sucrose solution by presenting them with two bottles, one with sucrose and one with water, for 24-48 hours.
-
Following a period of food and water deprivation (e.g., 12-24 hours), present the animals with pre-weighed bottles of 1% sucrose solution and water for a defined period (e.g., 1 hour).
-
Measure the consumption of each liquid by weighing the bottles.
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.
-
A significant decrease in sucrose preference in the stressed group compared to controls indicates anhedonia. The reversal of this deficit by amisulpride indicates antidepressant-like efficacy.[6][10]
-
Apomorphine-Induced Climbing Test
Objective: To assess the antipsychotic potential of a compound by measuring its ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine (B128758).
Apparatus:
Procedure:
-
Administer this compound or vehicle at the desired time before the apomorphine challenge (e.g., 20-50 minutes prior).[13][14]
-
Place the mice individually into the wire mesh cages and allow for a 10-minute habituation period.[14]
-
Inject the mice with apomorphine (e.g., 1.0-2.5 mg/kg, s.c.).[13][14][15]
-
Starting 10 minutes after the apomorphine injection, observe the climbing behavior for a period of 20-30 minutes.[13][15]
-
Scoring: A common scoring method involves rating the mouse's position at set intervals (e.g., every 5 minutes).[13]
-
0 = Four paws on the floor
-
1 = One or two paws on the cage wall
-
2 = Three or four paws on the cage wall
-
The scores are summed over the observation period to give a total climbing score. A reduction in the score by amisulpride indicates antipsychotic-like activity.
-
Catalepsy Bar Test
Objective: To evaluate the propensity of an antipsychotic drug to induce extrapyramidal side effects (motor rigidity) by measuring the time an animal remains in an externally imposed posture.
Apparatus:
-
A horizontal bar (e.g., 0.2-1 cm in diameter) elevated to a specific height (e.g., 4-9 cm) from a flat surface.[3]
Procedure:
-
Administer this compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws gently on the horizontal bar.[4]
-
Start a stopwatch and measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar and place them back on the surface.[4]
-
A cut-off time is typically used (e.g., 180 seconds) to avoid prolonged discomfort.
-
Repeat the test multiple times (e.g., three times) with a brief rest period in between.[4]
-
An increase in the descent latency is indicative of catalepsy. Amisulpride is noted to induce catalepsy only at very high doses (>100 mg/kg, s.c. in rats).[12]
References
- 1. Catalepsy test in rats [protocols.io]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 9. Chronic mild stress paradigm as a rat model of depression: facts, artifacts, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. cpn.or.kr [cpn.or.kr]
- 14. Frontiers | Comparison of the effects of antipsychotic drugs in two antipsychotic screening assays: swim-induced grooming and apomorphin climbing test in mice [frontiersin.org]
- 15. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Amisulpride Hydrochloride in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amisulpride (B195569) is a substituted benzamide (B126) derivative classified as a second-generation (atypical) antipsychotic agent.[1] Its primary mechanism of action involves the selective antagonism of dopamine (B1211576) D2 and D3 receptors, with a notable preference for receptors in the limbic system over the striatum.[2][3] This selectivity is thought to contribute to its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2] Uniquely, amisulpride exhibits a dual, dose-dependent effect: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release, while at higher doses, it antagonizes postsynaptic D2/D3 receptors, thereby inhibiting dopaminergic neurotransmission.[3][4][5] Amisulpride also shows antagonist activity at serotonin (B10506) 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant effects.[2][4]
These distinct pharmacological properties make amisulpride hydrochloride a valuable tool for in vitro cell culture studies aimed at investigating dopaminergic signaling, neuroprotection, and its potential effects in other areas such as inflammation and oncology.
Mechanism of Action
Amisulpride's pharmacological activity is concentration-dependent. This dual mechanism allows it to be effective across a range of symptoms in clinical settings, from depressive to psychotic manifestations, and provides a versatile tool for in vitro modeling.[1][5]
-
Low-Dose Action: At low concentrations, amisulpride acts as an antagonist on presynaptic D2/D3 autoreceptors. These receptors normally function to inhibit dopamine release. By blocking them, amisulpride facilitates an increase in dopaminergic transmission in the synaptic cleft.[3][4][5]
-
High-Dose Action: At higher concentrations, amisulpride shifts its activity to block postsynaptic D2 and D3 receptors.[3][5] This action reduces dopaminergic hyperactivity and is responsible for its primary antipsychotic effects.[2]
Key Signaling Pathways
In vitro studies have begun to elucidate the downstream molecular pathways affected by amisulpride.
Neuroprotection via β-Arrestin 2-Mediated Akt/GSK-3β Pathway
In the human neuroblastoma cell line SH-SY5Y, amisulpride has been shown to regulate the Akt/glycogen synthase kinase-3β (GSK-3β) signaling pathway through a β-arrestin 2-dependent mechanism.[6] Unlike the typical antipsychotic haloperidol (B65202), amisulpride treatment leads to increased phosphorylation of both Akt and GSK-3β. This cascade further elevates levels of phosphorylated cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and the anti-apoptotic protein Bcl-2, ultimately promoting neurite outgrowth and suggesting a neuroprotective effect.[6]
Interference with TNF Signaling in Synovial Fibroblasts
In a disease model for rheumatoid arthritis, amisulpride was identified as a potent modulator of synovial fibroblast (SF) activation. In human TNF-transgenic (hTNFtg) SFs, amisulpride significantly downregulated the expression of pro-inflammatory genes, including chemokines (e.g., CCL5, CCL20) and metalloproteinases (MMPs), that are typically induced by TNF.[7] This suggests that amisulpride can interfere with the TNF signaling pathway, reducing the inflammatory potential of these key pathogenic cells.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of amisulpride in in vitro settings.
| Parameter / Assay | Cell Line / System | Concentration / Value | Observed Effect | Citation(s) |
| Binding Affinity (Ki) | Human Dopamine D2 Receptors | ~3.0 nM | High-affinity binding | [4][9] |
| Human Dopamine D3 Receptors | ~3.5 nM | High-affinity binding | [4][9] | |
| Serotonin 5-HT2B Receptor | 13 nM | High-affinity binding | [4] | |
| Serotonin 5-HT7 Receptor | 47 nM (R-amisulpride) | High-affinity binding | [4] | |
| Signaling | SH-SY5Y (Neuroblastoma) | Not specified | Increased phosphorylation of Akt, GSK-3β, CREB; increased BDNF and Bcl-2 levels | [6] |
| Chemokine Inhibition (IC50) | hTNFtg Synovial Fibroblasts | ~500 µM | Downregulation of CCL5 and CCL20 production | [7] |
| Cytotoxicity / Genotoxicity | hTNFtg Synovial Fibroblasts | 50 - 1000 µM | Non-toxic concentrations as per Crystal Violet assay | [7] |
| Human Lymphocytes | 9.6 µg/mL (~26 µM) | Statistically significant increase in sister chromatid exchange frequency after 72h | [10] | |
| Cellular Uptake | hCMEC/D3 (Endothelial Cells) | 5 µM | Transport mediated by OCT1, OCT2, OCT3, OCTN1, and OCTN2 | [11] |
| Therapeutic Range (Plasma) | Human Plasma | 100 - 400 µg/L (0.27 - 1.08 µM) | Target concentration range for effective therapy in humans | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Sterile filter (0.22 µm), if needed
Procedure:
-
Calculate the mass of this compound required to prepare a high-concentration stock solution (e.g., 100 mM in DMSO). The molecular weight of amisulpride is 369.48 g/mol .
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of amisulpride powder and transfer it to a sterile conical tube.
-
Add the required volume of DMSO to achieve the desired stock concentration. For example, for a 100 mM stock, dissolve 36.95 mg in 1 mL of DMSO.[7]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
(Optional) If any particulates remain, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: General Cell Culture and Treatment
This protocol provides a general framework. Specific cell densities and media will vary depending on the cell line.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y, hCMEC/D3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Multi-well tissue culture plates (e.g., 6-well, 24-well, or 96-well)
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Seed cells into the wells of a tissue culture plate at a density that will ensure they are in the mid-logarithmic growth phase at the time of treatment (typically 70-80% confluency).
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.[14]
-
Prepare working solutions of amisulpride by diluting the stock solution in complete cell culture medium to the desired final concentrations.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as is present in the highest concentration of amisulpride tested. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of amisulpride or the vehicle control.
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with the desired downstream assay (e.g., cytotoxicity, Western blot, apoptosis).
Protocol 3: Cytotoxicity Assessment (MTT Assay)
Materials:
-
Cells treated as described in Protocol 2 (typically in a 96-well plate)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
After the drug treatment period, add 10 µL of MTT stock solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Western Blot Analysis for Signaling Pathway Activation
Materials:
-
Cells treated as described in Protocol 2 (typically in a 6-well plate)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 5: Apoptosis Detection (Annexin V/PI Staining)
Materials:
-
Cells treated as described in Protocol 2
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium containing serum.
-
Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
General Experimental Workflow
A typical in vitro investigation using amisulpride follows a logical progression from broad screening to detailed mechanistic studies.
References
- 1. Amisulpride: a review of its use in the management of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Amisulpride - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 6. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing the antipsychotic drug amisulpride for targeting synovial fibroblast activation in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repurposing the antipsychotic drug amisulpride for targeting synovial fibroblast activation in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amisulpride | Synnovis [synnovis.co.uk]
- 13. Modeling and Simulation for Individualized Therapy of Amisulpride in Chinese Patients with Schizophrenia: Focus on Interindividual Variability, Therapeutic Reference Range and the Laboratory Alert Level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
Application Notes and Protocols: Amisulpride Hydrochloride for Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro dopamine (B1211576) D2 and D3 receptor binding assays using amisulpride (B195569) hydrochloride. Amisulpride is a selective antagonist with high affinity for both D2 and D3 dopamine receptor subtypes, making it a valuable tool for studying the dopaminergic system.[1][2][3][4] Its distinct pharmacological profile, with therapeutic effects on both positive and negative symptoms of schizophrenia at different dosages, is attributed to its dose-dependent interaction with these receptors.[1][5]
Introduction
Amisulpride is a substituted benzamide (B126) antipsychotic that demonstrates high and similar affinity for dopamine D2 and D3 receptors.[4] It has negligible affinity for dopamine D1, D4, and D5 receptor subtypes, as well as for serotonin, adrenergic, histamine, and cholinergic receptors.[3] This selectivity makes it an ideal candidate for investigating the specific roles of D2 and D3 receptors in various physiological and pathological processes.
At low doses, amisulpride is thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release.[2][3][5] At higher doses, it acts as a potent antagonist at postsynaptic D2/D3 receptors, particularly in the limbic system.[1][3][5][6] These application notes will guide researchers in setting up a competitive radioligand binding assay to determine the binding affinity (Ki) of amisulpride hydrochloride for human dopamine D2 and D3 receptors.
Data Presentation
The binding affinity of this compound and its enantiomers for dopamine D2 and D3 receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Amisulpride (racemic) | Human Dopamine D2 | 2.8 | [4][7] | |
| Amisulpride (racemic) | Human Dopamine D3 | 3.2 | [4][7] | |
| (-)S Amisulpride | Human Dopamine D2L | [3H]spiperone | 3.0 | [2] |
| (-)S Amisulpride | Rat Dopamine D3 | [3H]spiperone | 3.5 | [2] |
| (-)S Amisulpride | Human Dopamine D2L | [3H]nemonapride | Not specified | [8][9] |
| (-)S Amisulpride | Rat Dopamine D3 | [3H]nemonapride | Not specified | [8][9] |
| (+)R Amisulpride | Human Dopamine D2L | [3H]spiperone | Weaker affinity than (-)S enantiomer | [8][9] |
| (+)R Amisulpride | Rat Dopamine D3 | [3H]spiperone | Weaker affinity than (-)S enantiomer | [8][9] |
| Esamisulpride (S-enantiomer) | Human Dopamine D3 | 0.72 | [10] | |
| Aramisulpride (R-enantiomer) | Human Dopamine D3 | 13.9 | [10] |
Experimental Protocols
This section outlines a generalized protocol for a competitive radioligand binding assay to determine the Ki of this compound for dopamine D2 and D3 receptors. This protocol is based on commonly used methodologies in the field.[8][9][11]
1. Materials and Reagents:
-
Cell Membranes: Cell membranes prepared from a stable cell line expressing recombinant human dopamine D2 or D3 receptors (e.g., HEK-293, CHO, or Sf9 cells).[8][9]
-
Radioligand: A suitable radiolabeled antagonist for D2/D3 receptors, such as [3H]spiperone or [3H]raclopride.[4][8][9][11]
-
This compound: Stock solution of known concentration.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol (B65202) or unlabeled spiperone) to determine non-specific binding.[11]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well Plates: Polypropylene plates are recommended.[11]
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: To trap the cell membranes.
-
Scintillation Vials and Fluid: For quantifying radioactivity.
-
Liquid Scintillation Counter.
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dilute the radioligand in the assay buffer to the desired final concentration (typically at or near its Kd).
-
Prepare the cell membrane suspension in ice-cold assay buffer to a final protein concentration suitable for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, cell membranes, and radioligand to designated wells.
-
Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the non-specific binding control to designated wells.
-
Competitive Binding: Add serial dilutions of this compound, cell membranes, and radioligand to the remaining wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine D2/D3 Receptor Binding Assay Workflow
Caption: Workflow for a competitive dopamine receptor binding assay.
Dopamine D2 and D3 Receptor Signaling Pathways
Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[12][13][14] Activation of these receptors by dopamine or antagonism by drugs like amisulpride modulates several downstream signaling cascades.
Caption: Simplified signaling pathways of dopamine D2 and D3 receptors.
Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity.[14][[“]][16] Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[12] D2 and D3 receptors can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[12] By antagonizing these receptors, amisulpride blocks these downstream signaling events.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amisulpride - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Amisulpride: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]
- 9. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 12. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. consensus.app [consensus.app]
- 16. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Electrophysiological Recordings with Amisulpride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing electrophysiological techniques to study the effects of amisulpride (B195569) hydrochloride. This document outlines the pharmacological background of amisulpride, detailed protocols for in vitro and in vivo electrophysiological recordings, and expected outcomes based on current scientific literature.
Introduction to Amisulpride Hydrochloride
Amisulpride is a substituted benzamide (B126) atypical antipsychotic agent with a unique pharmacological profile. It exhibits a high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors, acting as an antagonist.[1][2] Notably, its mechanism of action is dose-dependent. At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission.[3][4][5] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, reducing dopaminergic activity.[3][4] This dual action is thought to underlie its efficacy in treating both negative and positive symptoms of schizophrenia, respectively.[5][6]
Furthermore, amisulpride has been identified as a potent antagonist of the serotonin (B10506) 5-HT7 receptor, which may contribute to its antidepressant effects.[7][8] Amisulpride has minimal to no affinity for dopamine D1, D4, D5, adrenergic, histaminergic, or cholinergic receptors.[4]
Signaling Pathways
The electrophysiological effects of amisulpride are primarily mediated through its interaction with D2/D3 and 5-HT7 receptors, which are G protein-coupled receptors (GPCRs).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacological and electrophysiological properties of amisulpride.
| Parameter | Receptor | Species | Value | Reference |
| Ki | Dopamine D2 | Human | 2.8 nM | [1] |
| Dopamine D3 | Human | 3.2 nM | [1] | |
| 5-HT7 | Human | 11.5 nM | [9] | |
| 5-HT2B | Human | 13 nM | [9] | |
| ED50 | Blockade of apomorphine-induced hypothermia | Mouse | ~2 mg/kg i.p. | [10] |
| Blockade of apomorphine-induced hypomotility | Rat | 0.3 mg/kg i.p. | [10] | |
| Blockade of apomorphine-induced yawning | Rat | 0.19 mg/kg i.p. | [10] | |
| Antagonism of d-amphetamine-induced hyperactivity | Rat | 3 mg/kg i.p. | [10] | |
| Increase in dopamine release (olfactory tubercle) | Rat | 3.7 mg/kg | [2] | |
| Decrease in striatal acetylcholine (B1216132) levels | Rat | ~60 mg/kg | [2] |
Table 1: Receptor Binding Affinities and In Vivo Efficacies of Amisulpride.
| Brain Region | Administration Route | Dose/Concentration | Effect on Firing Rate | Maximal Change (%) | Reference |
| Ventral Tegmental Area (VTA) | i.v. bolus | 8-32 mg/kg | Increase | 38.5 ± 12 | [11] |
| Microiontophoresis | 10-40 nA | Increase | 36.1 ± 21 | [11] | |
| Substantia Nigra pars compacta (SNc) | i.v. bolus | 8-32 mg/kg | Increase | 22.1 ± 9.8 | [11] |
| Microiontophoresis | 10-40 nA | Increase | 25.0 ± 18 | [11] |
Table 2: Effects of Amisulpride on the Firing Rate of Dopaminergic Neurons.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes the recording of dopamine neurons in acute brain slices from rodents.
Materials:
-
This compound Stock Solution: Prepare a 10-100 mM stock solution in DMSO or DMF.[9][12] Amisulpride is sparingly soluble in aqueous solutions. For experiments, first dissolve in DMSO/DMF and then dilute to the final concentration in the artificial cerebrospinal fluid (aCSF).[9][12] Aqueous solutions are not recommended for storage for more than one day.[9][12]
-
Cutting Solution (ice-cold and oxygenated with 95% O2 / 5% CO2):
-
Sucrose: 200 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 25 mM
-
MgCl2: 7 mM
-
CaCl2: 0.5 mM
-
Glucose: 10 mM
-
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O2 / 5% CO2):
-
NaCl: 125 mM
-
KCl: 2.5 mM
-
NaH2PO4: 1.25 mM
-
NaHCO3: 25 mM
-
MgCl2: 1 mM
-
CaCl2: 2 mM
-
Glucose: 10 mM
-
-
Intracellular Solution (for patch pipette):
-
K-gluconate: 130 mM
-
KCl: 10 mM
-
HEPES: 10 mM
-
EGTA: 0.5 mM
-
Mg-ATP: 4 mM
-
Na-GTP: 0.4 mM
-
Phosphocreatine: 10 mM
-
Adjust pH to 7.2-7.3 with KOH and osmolarity to 280-290 mOsm.
-
Protocol:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain in ice-cold cutting solution.
-
Prepare 250-300 µm thick coronal or horizontal midbrain slices using a vibratome.
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 30 minutes before recording.
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min, maintained at 30-32°C.[13][14]
-
Identify putative dopaminergic neurons in the Substantia Nigra pars compacta (SNc) or Ventral Tegmental Area (VTA) based on their location and larger, fusiform soma size using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and establish a GΩ seal, then rupture the membrane to achieve whole-cell configuration.
-
In current-clamp mode, confirm the identity of dopaminergic neurons by their characteristic spontaneous pacemaker firing (1-5 Hz), broad action potentials, and a prominent hyperpolarization-activated cation current (Ih).
-
Record a stable baseline of spontaneous firing for 5-10 minutes.
-
For studying synaptic events, switch to voltage-clamp mode. Hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) and at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Bath apply this compound at the desired concentration (e.g., 100 nM to 10 µM) by dissolving the stock solution into the perfusing aCSF.
-
Record the changes in neuronal firing, membrane potential, or synaptic currents for 10-20 minutes.
-
Wash out the drug with aCSF for at least 15-20 minutes to observe recovery.
-
In Vivo Extracellular Recording and Microiontophoresis
This protocol details the in vivo recording of dopaminergic neuron activity in anesthetized rodents and the local application of amisulpride via microiontophoresis.
Materials:
-
This compound for Microiontophoresis: Dissolve in 0.9% NaCl to a concentration of 10-50 mM, and adjust the pH to 4.0-5.0.
-
Multi-barrel microiontophoretic electrodes: A central recording barrel surrounded by 2-4 drug-containing barrels. The recording barrel is filled with 2M NaCl.
-
Anesthetic (e.g., urethane, chloral (B1216628) hydrate, or isoflurane).
-
Stereotaxic apparatus.
Protocol:
-
Surgical Preparation:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (VTA or SNc) using appropriate stereotaxic coordinates.
-
-
Recording and Drug Application:
-
Slowly lower the multi-barrel electrode into the target region.
-
Identify dopaminergic neurons by their characteristic slow, irregular firing pattern (1-5 Hz), long-duration action potentials (>2.5 ms), and often a biphasic or triphasic waveform.
-
Once a single neuron is isolated, record its baseline firing rate for at least 3-5 minutes.
-
Locally apply amisulpride by passing a positive ejection current (e.g., 10-40 nA) through the drug-containing barrel.[11] A retaining current of the opposite polarity (e.g., -10 to -15 nA) should be applied when not ejecting to prevent drug leakage.
-
Record the neuronal activity during and after the drug application.
-
Allow for a recovery period after stopping the ejection current.
-
-
Histological Verification:
-
At the end of the experiment, mark the recording site by electrolytic lesion or dye injection.
-
Perfuse the animal, dissect the brain, and perform histological analysis to confirm the electrode placement.
-
Data Analysis
-
Spike Sorting: For in vivo recordings, use spike sorting software (e.g., Spike2, Plexon Offline Sorter, or open-source packages like Klusta) to isolate the activity of single neurons.
-
Firing Rate Analysis: Calculate the mean firing rate before, during, and after amisulpride application. Data can be represented as firing rate histograms.
-
Burst Analysis: Dopaminergic neurons exhibit burst firing, which is functionally significant. Analyze changes in burst parameters such as the number of bursts, burst duration, number of spikes per burst, and inter-spike interval within bursts. Several algorithms can be used for burst detection, often based on inter-spike interval thresholds.
-
Synaptic Current Analysis: For in vitro voltage-clamp recordings, analyze the amplitude and frequency of spontaneous or evoked EPSCs and IPSCs using software like Clampfit or custom scripts in Python or MATLAB.
Expected Results
Based on the literature, application of amisulpride is expected to:
-
Increase the firing rate of dopaminergic neurons in both the VTA and SNc, with a more pronounced effect in the VTA. [11] This is likely due to the blockade of inhibitory presynaptic D2/D3 autoreceptors.
-
Increase the bursting activity of VTA dopaminergic neurons. [11]
-
At higher concentrations, amisulpride's postsynaptic antagonist effects may lead to more complex changes in neuronal activity and network dynamics.
-
The effects of amisulpride on synaptic transmission (EPSCs and IPSCs) onto dopamine neurons are less well-characterized and present an area for further investigation.
By following these detailed protocols, researchers can effectively utilize electrophysiological techniques to investigate the nuanced effects of this compound on neuronal function, contributing to a deeper understanding of its therapeutic mechanisms.
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. Amisulpride: progress and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated administration of amisulpride, a dopamine D2/D3 receptor antagonist, on the electrical activity of midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Localized Drug Application and Sub-Second Voltammetric Dopamine Release Measurements in a Brain Slice Perfusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing a physiological environment for visualized in vitro brain slice recordings by increasing oxygen supply and modifying aCSF content - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amisulpride Hydrochloride Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of amisulpride (B195569) hydrochloride solutions for laboratory use, catering to both in vitro and in vivo experimental designs. Amisulpride hydrochloride is an atypical antipsychotic and antiemetic agent that acts as a selective antagonist for dopamine (B1211576) D2 and D3 receptors.[1][2][3] Its dose-dependent mechanism allows for nuanced studies of the dopaminergic system.[2][4]
Physicochemical Properties and Solubility
This compound is supplied as a crystalline solid and has a molecular weight of 405.938 g/mol .[5] It is important to understand its solubility characteristics to prepare appropriate stock and working solutions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 73 mg/mL | Hygroscopic DMSO can reduce solubility; use fresh solvent.[6][7] |
| DMF (Dimethylformamide) | ~15 mg/mL | Purge with an inert gas.[8][9] |
| Ethanol | ~1 mg/mL | Purge with an inert gas.[8][9] |
| Water | Sparingly soluble/Insoluble | A predicted water solubility is approximately 0.293 mg/mL.[1] |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble | For maximum solubility, first dissolve in DMF and then dilute with the aqueous buffer. A 1:1 solution of DMF:PBS can achieve approximately 0.5 mg/mL.[8][9] |
| Saline with Co-solvents | ≥ 2.5 mg/mL | A clear solution can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10] |
Storage and Stability
For long-term storage, this compound powder should be stored at -20°C, where it is stable for at least two to four years.[8][9] Stock solutions in organic solvents should be stored at -20°C or -80°C.[6] It is recommended not to store aqueous solutions for more than one day.[8][9]
Signaling Pathway of Amisulpride
Amisulpride exhibits a dose-dependent effect on the dopaminergic system. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][4] At higher doses, it acts as an antagonist on postsynaptic D2/D3 receptors, inhibiting dopaminergic activity.[1][2]
Experimental Protocols
Safety Precautions: this compound should be handled as a hazardous material.[8][9] Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.[8][9]
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (e.g., Cell Culture)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).[7]
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[7] Ensure the solid is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility for cell culture applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for In Vivo Use (e.g., Animal Studies)
This protocol describes the preparation of a solution suitable for subcutaneous or oral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Weigh the required amount of this compound.
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Dissolution: Add the vehicle to the this compound powder. Vortex thoroughly until the powder is completely dissolved. A clear solution should be obtained.[10]
-
Final Concentration: Ensure the final concentration of the drug is as desired for the intended dosage and administration volume. For example, a concentration of 2.5 mg/mL is achievable with this vehicle.[10]
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 4°C and protect it from light. Avoid long-term storage of aqueous-based solutions.
Experimental Workflow: Solution Preparation
The following diagram illustrates a general workflow for preparing a final working solution from a concentrated stock.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 3. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Amisulpride HCl - Ace Therapeutics [acetherapeutics.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
HPLC method for quantification of amisulpride hydrochloride in plasma
An HPLC-based method for the quantification of amisulpride (B195569) hydrochloride in plasma is a critical tool for therapeutic drug monitoring and pharmacokinetic studies. This application note provides detailed protocols for sample preparation, chromatographic separation, and detection of amisulpride in human plasma, based on established and validated methods. The protocols cover various extraction techniques, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP), coupled with different detection methods such as fluorescence, UV, and tandem mass spectrometry (LC-MS/MS).
Methodology Overview
The quantification of amisulpride in plasma involves several key steps: sample preparation to isolate the analyte from the complex plasma matrix, chromatographic separation to distinguish amisulpride from endogenous components and other drugs, and detection to quantify the analyte. The choice of internal standard is crucial for accuracy, with options including metoclopramide, sulpiride, tiapride, or a stable isotope-labeled version like amisulpride-d5.[1][2][3][4]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method using Oasis HLB SPE cartridges.[5]
-
Sample Pre-treatment: Thaw frozen plasma samples at room temperature.[3] Vortex-mix for 30 seconds.[5]
-
Internal Standard Spiking: To a 1.5 mL plasma sample in a plastic tube, add 15 µL of an internal standard solution (e.g., 100 µg/mL metoclopramide).[5] Vortex for 30 seconds.[5]
-
Centrifugation: Centrifuge the sample at 11,000g for 15 minutes.[5]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) by passing 1 mL of methanol (B129727), followed by 1 mL of water.[3][5]
-
Sample Loading: Load 1.0 mL of the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[5]
-
Washing: Wash the cartridge with 1 mL of pure water to remove interferences.[3][5]
-
Elution: Elute amisulpride and the internal standard with 1.0 mL of methanol into a clean polypropylene (B1209903) tube.[5]
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a vacuum at 58 °C.[5] Reconstitute the residue in 250 µL of the mobile phase.[2] The sample is now ready for HPLC injection.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on methods utilizing an organic solvent to extract amisulpride from plasma.[1][4]
-
Sample Pre-treatment: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (e.g., amisulpride-d5).[6]
-
Extraction: Add an extraction solvent. One validated method uses a mixture of diisopropylether and dichloromethane (B109758) (1:1, v/v).[4] Another approach involves adding 6 mL of Dichloromethane:Chloroform (50:50, v/v).[7]
-
Vortexing: Vortex-mix the sample for at least 2 minutes to ensure thorough mixing.[7]
-
Centrifugation: Centrifuge the sample for 15 minutes at 4000 rpm to separate the organic and aqueous layers.[7]
-
Solvent Transfer: Carefully transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness. Reconstitute the residue in the mobile phase for HPLC analysis.
Protocol 3: Sample Preparation using Protein Precipitation
This is a rapid method for sample clean-up.[8]
-
Sample Pre-treatment: Take a known volume of plasma.
-
Precipitation: Add acetonitrile (B52724) containing an internal standard (e.g., methaqualone) to precipitate plasma proteins.[8]
-
Vortexing: Vortex the samples to ensure complete protein precipitation.[6]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Transfer the supernatant containing amisulpride and the internal standard to a clean vial for injection into the HPLC system.[6][8]
Protocol 4: Preparation of Calibration Standards and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of amisulpride (e.g., 1 mg/mL) in methanol.[5]
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with pure water to concentrations ranging from 1.0 to 100 µg/mL.[5]
-
Calibration Standards: Prepare calibration standards by spiking drug-free human plasma with the appropriate working solutions to achieve a desired concentration range (e.g., 10-1000 ng/mL).[5]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 900 ng/mL) in the same manner as the calibration standards.[5]
-
Internal Standard Addition: Add the internal standard to all calibration standards and QC samples before proceeding with the sample preparation protocol.[5]
Data Presentation
The following tables summarize the quantitative data and parameters from various validated HPLC methods for amisulpride quantification.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation |
| Principle | Analyte retained on a solid sorbent, interferences washed away. | Analyte partitioned into an immiscible organic solvent. | Proteins precipitated by an organic solvent, analyte remains in solution. |
| Typical Sorbent/Solvent | Oasis HLB or C18 cartridges.[3] | Diisopropylether:Dichloromethane (1:1, v/v).[4] | Acetonitrile.[8] |
| Advantages | Provides cleaner extracts, high throughput.[3] | Effective for a wide range of analytes. | Simple, fast.[8] |
| Common Internal Standards | Metoclopramide, Tiapride.[2][5] | Amisulpride-d5, Sulpiride.[1][4] | Methaqualone.[8] |
Table 2: Chromatographic and Detection Parameters
| Method | HPLC Column | Mobile Phase | Flow Rate | Detection | Internal Standard |
| Method 1[5][9] | CN column | 0.03 M KH2PO4 (pH 6.5):Acetonitrile (65:35, v/v) | Not Specified | Fluorescence (Ex: 274 nm, Em: 370 nm) | Metoclopramide |
| Method 2[1] | Zorbax Bonus-RP C18 (4.6 x 75 mm, 3.5 µm) | 0.2% Formic Acid:Methanol (35:65, v/v) | 0.5 mL/min | MS/MS (m/z 370.1→242.1) | Amisulpride-d5 |
| Method 3[2] | Chiralpak AS | n-hexane:ethanol (67:33, v/v) with 0.2% DEA | Not Specified | UV (280 nm) or Fluorescence (Ex: 280 nm, Em: 370 nm) | Tiapride or Metoclopramide |
| Method 4[8] | Reversed-phase column | 0.2% Aqueous Formic Acid:Acetonitrile (3:7, v/v) | Not Specified | MS/MS | Methaqualone |
| Method 5[10] | Inertsil ODS C18 (4.6 x 250mm, 5µm) | Methanol:Acetate Buffer (pH 4.2) (40:60, v/v) | 1.0 mL/min | UV (280 nm) | Not Specified |
Table 3: Method Validation Parameters
| Method | Linearity Range (ng/mL) | LOQ (ng/mL) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
| Method 1[5][9] | 10 - 1,000 | 10 | 3.1 - 7.5 | 3.1 - 7.5 | 93.6 - 100.4 (calculated from 0.4-6.4% error) |
| Method 2[1] | 2.0 - 2,500 | 2.0 | 0.9 - 1.7 | 1.5 - 2.8 | 98.3 - 101.5 |
| Method 3[2] | 2.5 - 320 | 2.5 | Not Specified | Not Specified | Satisfactory |
| Method 4[11] | 0.1 - 500 | 0.1 | < 10% (RSD) | < 10% (RSD) | Acceptable |
| Method 5[10] | 60 - 140 | 4.5 | Not Specified | Not Specified | 98 - 102 |
Visualizations
The following diagrams illustrate the workflows for the quantification of amisulpride in plasma.
Caption: Overall workflow for amisulpride quantification in plasma.
Caption: Detailed workflow for the Solid-Phase Extraction protocol.
Caption: Detailed workflow for the Liquid-Liquid Extraction protocol.
Caption: Detailed workflow for the Protein Precipitation protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereospecific determination of amisulpride, a new benzamide derivative, in human plasma and urine by automated solid-phase extraction and liquid chromatography on a chiral column. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Quantitative determination of amisulpride in rat plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection (2011) | Illia V. Kudris | 26 Citations [scispace.com]
- 10. ijpir.com [ijpir.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Amisulpride Hydrochloride Efficacy in Preclinical Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral assays used to evaluate the efficacy of amisulpride (B195569) hydrochloride in rodent models. The included methodologies, data presentation tables, and visual diagrams are intended to guide researchers in the preclinical assessment of this atypical antipsychotic.
Introduction
Amisulpride hydrochloride is a selective dopamine (B1211576) D2 and D3 receptor antagonist.[1] Its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia, as well as its antidepressant effects, are attributed to its unique dose-dependent mechanism of action.[2] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release.[3] At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, inhibiting dopaminergic neurotransmission.[3] Preclinical behavioral assays are crucial for elucidating the pharmacological profile of amisulpride and predicting its clinical efficacy.
I. Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and the total time spent mobile.
Experimental Protocol: Forced Swim Test (Mouse)
A. Apparatus:
-
A transparent glass or plastic cylinder (20 cm in diameter, 40-50 cm in height).
-
The cylinder should be filled with water (23-25°C) to a depth of 15-20 cm, preventing the mouse from touching the bottom with its tail or paws.
B. Procedure:
-
Habituation (Day 1):
-
Individually place each mouse in the swim cylinder for a 15-minute pre-swim session.
-
This pre-exposure increases the sensitivity of the test to antidepressant effects on the following day.
-
After the pre-swim, remove the mice, dry them with a towel, and return them to their home cages.
-
-
Drug Administration (Day 2):
-
Administer this compound or vehicle control (e.g., distilled water) via the desired route (e.g., intraperitoneally or orally). Dosing and timing should be based on the pharmacokinetic profile of the compound. For acute studies, administration typically occurs 30-60 minutes before the test. For chronic studies, dosing may occur over several days or weeks.[4]
-
-
Test Session (Day 2):
-
24 hours after the pre-swim, place the mice individually back into the swim cylinder for a 6-minute test session.
-
Record the entire session using a video camera positioned to have a clear view of the animal's behavior.
-
-
Behavioral Scoring:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Other behaviors that can be scored include swimming (active movement of the limbs and circling in the cylinder) and climbing (active movements with forepaws in and out of the water, usually directed against the walls).
-
Data Presentation
Table 1: Effects of this compound in the Mouse Forced Swim Test
| Treatment Group (n=8 per group) | Dose (mg/kg, oral) | Immobility (seconds, mean ± SEM) | Swimming (seconds, mean ± SEM) |
| Vehicle Control | - | Data Not Provided | Data Not Provided |
| This compound | 70 | Markedly Reduced (p < 0.01 vs. control)[4] | Significantly Improved (p < 0.01 vs. control)[4] |
| Fluoxetine (B1211875) (Reference) | 10 | Significantly Reduced[4] | Significantly Improved[4] |
| Olanzapine (B1677200) (Reference) | 2 | Significantly Reduced[4] | Significantly Improved[4] |
Note: This table summarizes qualitative findings from a comparative study. The study indicated a significant reduction in immobility and an increase in swimming for the amisulpride group compared to the vehicle control.[4] Specific mean and SEM values were not provided in the source material.
Experimental Workflow: Forced Swim Test
Forced Swim Test Experimental Workflow.
II. Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus Maze (Rat)
A. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two arms are open.
-
The arms are typically 50 cm long and 10 cm wide.
-
The maze should be placed in a dimly lit room to reduce overall anxiety levels and encourage exploration.
B. Procedure:
-
Habituation:
-
Allow the rats to acclimate to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the appropriate time before the test, based on the drug's pharmacokinetic profile.
-
-
Test Session:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Behavioral Scoring:
-
The primary measures are the time spent in the open arms and the number of entries into the open arms. An entry is typically defined as all four paws entering an arm.
-
Other measures can include the time spent in the closed arms, the number of entries into the closed arms, and the total number of arm entries (as an indicator of general locomotor activity).
-
Ethological measures such as head dips (peeking over the edge of an open arm) and stretched-attend postures can also be scored as indicators of anxiety and risk assessment.
-
Data Presentation
Table 2: Effects of this compound in the Rat Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (seconds, mean ± SEM) | Open Arm Entries (number, mean ± SEM) | Total Arm Entries (number, mean ± SEM) |
| Vehicle Control | - | Data Not Available | Data Not Available | Data Not Available |
| This compound | Low Dose | Expected Increase | Expected Increase | No Significant Change |
| This compound | High Dose | Expected No Change or Decrease | Expected No Change or Decrease | Potential Decrease |
Experimental Workflow: Elevated Plus Maze
Elevated Plus Maze Experimental Workflow.
III. Assessment of Extrapyramidal Symptoms (EPS): The Catalepsy Bar Test
The catalepsy bar test is a common method for assessing the potential of antipsychotic drugs to induce extrapyramidal side effects (EPS) in rodents. Catalepsy is characterized by a failure to correct an externally imposed posture.
Experimental Protocol: Catalepsy Bar Test (Rat)
A. Apparatus:
-
A horizontal bar (e.g., a wooden dowel or metal rod) with a diameter of approximately 1 cm, elevated 9-10 cm above a flat surface.
B. Procedure:
-
Drug Administration:
-
Administer this compound or a positive control (e.g., haloperidol) and a vehicle control.
-
-
Test Session:
-
At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
The hind paws should remain on the surface.
-
Start a stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Scoring:
-
The descent latency is the measure of catalepsy. Longer latencies indicate a greater cataleptic effect.
-
Data Presentation
Table 3: Cataleptic Effects of Amisulpride Isomers in the Rat Bar Test
| Treatment Group | Dose (mg/kg, s.c.) | Induction of Catalepsy |
| (RS)-amisulpride (racemic) | >100 | Yes[5] |
| (S-)-amisulpride | 30 | Yes[5] |
| (R+)-amisulpride | up to 75 | No[5] |
| Haloperidol (Reference) | 0.3 | Yes[5] |
Note: This table summarizes findings on the cataleptic potential of amisulpride and its isomers. Racemic amisulpride induces catalepsy only at very high doses, suggesting a lower risk of EPS compared to typical antipsychotics like haloperidol.[5]
IV. Signaling Pathway of this compound
Amisulpride's therapeutic effects are primarily mediated through its interaction with dopamine D2 and D3 receptors in a dose-dependent manner.
Dose-Dependent Signaling of Amisulpride.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental needs and institutional guidelines. All animal procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of antidepressant like property of amisulpride per se and its comparison with fluoxetine and olanzapine using forced swimming test in albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Negative Symptoms of Schizophrenia with Amisulpride Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction Negative symptoms of schizophrenia, such as blunted affect, alogia, avolition, anhedonia, and asociality, represent a significant therapeutic challenge and are major contributors to long-term disability. These symptoms are often classified as primary (core deficits of the illness) or secondary (resulting from positive symptoms, depression, or side effects of medication). Amisulpride (B195569) hydrochloride, a substituted benzamide (B126) atypical antipsychotic, has demonstrated a unique efficacy profile, particularly in addressing primary negative symptoms. Its distinct, dose-dependent mechanism of action makes it a valuable tool for both therapeutic intervention and for studying the underlying neurobiology of negative symptoms, which are hypothesized to be related to decreased dopaminergic function.[1]
Amisulpride acts as a selective antagonist of dopamine (B1211576) D2 and D3 receptors, with a high affinity for receptors in the limbic system over the striatum, which contributes to a lower incidence of extrapyramidal side effects.[2][3] Crucially, its therapeutic effect is bimodal:
-
Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[1][4] These autoreceptors normally inhibit dopamine release. By blocking them, amisulpride facilitates dopaminergic transmission and increases synaptic dopamine levels, which is believed to counteract the hypodopaminergic state associated with negative symptoms.[2][5][6]
-
High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a conventional antagonist at postsynaptic D2/D3 receptors, which is effective in treating the positive symptoms of schizophrenia.[1][4]
This dual action allows researchers to specifically target and investigate the dopaminergic pathways implicated in negative symptomatology. Additionally, amisulpride's antagonism of 5-HT₇ receptors may contribute to its efficacy in treating cognitive deficits and negative symptoms.[2][7][8]
Data Presentation: Efficacy of Amisulpride in Clinical Trials
The following tables summarize quantitative data from key clinical studies investigating the efficacy of low-dose amisulpride on the negative symptoms of schizophrenia.
Table 1: Placebo-Controlled Trials of Amisulpride for Predominantly Negative Symptoms
| Study | Design | Participants (n) | Dosage | Duration | Primary Outcome Measure | Key Findings |
|---|---|---|---|---|---|---|
| Boyer et al. (1995)[9] | Double-blind, Placebo-controlled | 104 (85 completed) | 100 mg/day or 300 mg/day | 6 weeks | SANS Total Score | Both amisulpride doses were significantly more effective than placebo in reducing SANS scores (p < 0.02). No significant changes in positive symptoms were observed.[9] |
| Paillere-Martinot et al. (1995)[10] | Double-blind, Placebo-controlled | - | 50-300 mg/day | - | SANS | Significant improvement in negative symptoms compared to placebo.[10] |
| Danion et al. (1999)[10] | Double-blind, Placebo-controlled | - | 50-300 mg/day | - | SANS | Significant improvement in negative symptoms compared to placebo.[10] |
| Meta-analysis (Leucht et al., reported by Krause et al.)[10] | Meta-analysis of 4 placebo-controlled studies | - | 50-300 mg/day | 6 to 26 weeks | SANS | Consistently showed a significant improvement in SANS scores for amisulpride groups compared to placebo.[10] |
Table 2: Comparative and Observational Studies
| Study | Design | Participants (n) | Dosage | Duration | Outcome Measure | Key Findings |
|---|---|---|---|---|---|---|
| ESCAPE Study Subanalysis (Liang & Yu, 2017)[11] | Post-hoc subanalysis of an open-label study | 26 (Chinese patients with predominantly negative symptoms) | Mean dose: 623.9 mg/day | 8 weeks | PANSS Negative Score | 34.6% of patients achieved a ≥50% decrease in PANSS negative score.[11] The mean PANSS negative score decreased by 45.2% from baseline.[11] |
| Kaag et al. (2020)[12] | Placebo-controlled (in healthy volunteers) | 29 | - | 7 days | Brief Negative Symptom Scale (BNSS) | Amisulpride induced negative symptoms in healthy individuals, associated with blunted striatal responses to rewards, suggesting D2/D3 antagonism can cause negative symptoms.[12] |
SANS: Scale for the Assessment of Negative Symptoms; PANSS: Positive and Negative Syndrome Scale.
Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes involved in studying amisulpride.
Caption: Dose-dependent mechanism of amisulpride on dopamine receptors.
Caption: Workflow for a double-blind, placebo-controlled clinical trial.
Experimental Protocols
Protocol 1: Clinical Trial for Efficacy on Primary Negative Symptoms
Objective: To evaluate the efficacy and safety of low-dose amisulpride hydrochloride compared to placebo in patients with schizophrenia and predominant, primary negative symptoms.
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]
Inclusion Criteria:
-
Diagnosis of schizophrenia according to DSM criteria.
-
Predominantly negative symptoms, as defined by Andreasen's criteria.[9]
-
A total score of ≥ 75 on the Scale for the Assessment of Negative Symptoms (SANS).[9]
-
Low score on the Scale for the Assessment of Positive Symptoms (SAPS).
-
Age 18-65 years.
-
Informed consent provided.
Exclusion Criteria:
-
Significant organic brain disease, somatic disease, or substance abuse.[10]
-
Prominent positive or depressive symptoms.[10]
-
Treatment-resistant schizophrenia.
-
Known hypersensitivity to amisulpride.
Methodology:
-
Screening and Wash-out: Eligible patients currently on antipsychotic or antidepressant medication will undergo a 6-week single-blind placebo wash-out period.[9]
-
Baseline Assessment: Following wash-out, baseline psychopathology is assessed using SANS, SAPS, and the Clinical Global Impression (CGI) scale.
-
Randomization: Patients are randomly assigned in a 1:1:1 ratio to one of three treatment arms:
-
Amisulpride 100 mg/day
-
Amisulpride 300 mg/day
-
Placebo
-
-
Treatment Period: Patients receive the assigned treatment for 6 weeks. Adherence is monitored via pill counts.
-
Assessments: Efficacy is assessed at baseline and at weeks 1, 2, 4, and 6 using SANS and SAPS. Safety and tolerability are monitored throughout the study, assessing for extrapyramidal symptoms (using the Simpson-Angus Scale) and other adverse events.
-
Primary Endpoint: The primary efficacy measure is the change from baseline in the SANS total score at week 6.
Statistical Analysis:
-
The primary analysis will be conducted on the intent-to-treat (ITT) population.
-
A Multivariate Analysis of Variance (MANOVA) will be used to compare the change in SANS total scores between the three groups.[9]
-
Secondary endpoints will be analyzed using appropriate statistical tests (e.g., ANOVA or t-tests).
Protocol 2: Preclinical Study in a Rat Model of Schizophrenia-like Deficits
Objective: To investigate the effect of amisulpride on negative-like symptoms (social withdrawal) in a ketamine-induced schizophrenia model in rats, potentially mediated by 5-HT₇ receptor antagonism.[7][8]
Animal Model: Ketamine-induced deficits in social interaction. Sub-chronic ketamine administration in rats induces behavioral changes analogous to the negative and cognitive symptoms of schizophrenia.
Materials:
-
Adult male Sprague-Dawley rats.
-
Ketamine hydrochloride.
-
This compound.
-
Vehicle (e.g., saline).
-
Social interaction test arena.
Methodology:
-
Habituation: Animals are habituated to the testing room and social interaction arena for several days prior to the experiment.
-
Induction of Deficits: Rats are treated with ketamine (e.g., 30 mg/kg, i.p.) or vehicle once daily for 5 consecutive days to induce a deficit in social interaction.
-
Drug Administration: On the test day, approximately 60 minutes before the behavioral test, animals are divided into groups and administered one of the following via intraperitoneal (i.p.) injection:
-
Vehicle + Vehicle
-
Ketamine + Vehicle
-
Ketamine + Amisulpride (e.g., 3 mg/kg)[8]
-
-
Social Interaction Test:
-
Each test rat is placed in the center of a familiar, dimly lit arena with a novel, weight-matched, untreated partner rat.
-
A 10-minute session is video-recorded.
-
An observer, blind to the treatment conditions, scores the total time spent in active social interaction (e.g., sniffing, grooming, following, crawling over/under the partner).
-
-
Data Analysis:
-
The total duration of social interaction is calculated for each animal.
-
Data are analyzed using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's test) to compare between-group differences.
-
A p-value < 0.05 is considered statistically significant.
-
Caption: Experimental workflow for a preclinical animal model study.
References
- 1. [Treatment of negative symptoms in schizophrenia by amisulpride. Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 5. Amisulpride - Wikipedia [en.wikipedia.org]
- 6. psychscenehub.com [psychscenehub.com]
- 7. Effects of the Selective 5-HT7 Receptor Antagonist SB-269970 and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 8. Effects of the selective 5-HT7 receptor antagonist SB-269970 and amisulpride on ketamine-induced schizophrenia-like deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Negative Symptoms in Schizophrenia with Amisulpride | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 10. academic.oup.com [academic.oup.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the solubility of amisulpride hydrochloride for experiments
Welcome to the technical support center for amisulpride (B195569) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of amisulpride hydrochloride for experimental use. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
This compound is the salt of a weakly basic drug.[1] Its solubility in aqueous media is highly pH-dependent. While it is more soluble in acidic conditions, its solubility significantly decreases in neutral to high pH environments, which can lead to precipitation.[1] This poor aqueous solubility is a primary challenge in the development of formulations for both preclinical and clinical studies.[2][3]
Q2: What are the recommended organic solvents for dissolving amisulpride?
Amisulpride base is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are effective solvents, with a solubility of approximately 15 mg/mL.[4] Ethanol can also be used, but the solubility is lower, at around 1 mg/mL.[4] For cell culture experiments, it is crucial to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous culture medium, ensuring the final solvent concentration is not toxic to the cells (typically <0.5%).
Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. What can I do?
This is a common issue known as precipitation upon dilution. Here are a few troubleshooting steps:
-
Use a co-solvent system: Instead of diluting the DMSO stock directly into the aqueous buffer, try a method where the drug is first dissolved in a water-miscible organic solvent like DMF and then diluted with the aqueous buffer. A 1:1 solution of DMF:PBS (pH 7.2) has been shown to dissolve amisulpride at approximately 0.5 mg/mL.[4]
-
Lower the final concentration: The simplest approach may be to reduce the final concentration of this compound in your experimental medium.
-
Adjust the pH: Since this compound is more soluble in acidic conditions, lowering the pH of your final aqueous solution (if experimentally permissible) can help maintain its solubility.
-
Employ solubility enhancement techniques: Consider using methods such as complexation with cyclodextrins or creating a solid dispersion to improve the aqueous solubility of the compound.
Solubility Data
The solubility of amisulpride and its hydrochloride salt varies significantly depending on the solvent and the pH of the aqueous medium. The following tables summarize the available quantitative data.
Table 1: Solubility of Amisulpride in Organic Solvents
| Solvent | Solubility (mg/mL) | Citation |
| Dimethyl Sulfoxide (DMSO) | ~15 | [4] |
| Dimethylformamide (DMF) | ~15 | [4] |
| Ethanol | ~1 | [4] |
Table 2: Solubility of Amisulpride in Aqueous and Co-solvent Systems
| Solvent System | pH | Solubility (mg/mL) | Citation |
| 1:1 DMF:PBS | 7.2 | ~0.5 | [4] |
| Phosphate Buffer | 6.8 | 4.1 ± 0.2 | [5] |
| Water | - | Predicted: 0.293 | [6] |
Experimental Protocols for Solubility Enhancement
Several techniques can be employed to improve the aqueous solubility of this compound for experimental purposes. Below are detailed protocols for some of the most common and effective methods.
Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for cell culture applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Prepare a 10 mM DMSO Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the sterile cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the desired final working concentration.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Mix gently by pipetting up and down.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without the drug) to the cell culture medium.
-
References
optimizing amisulpride hydrochloride dosage for cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of amisulpride (B195569) hydrochloride for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of amisulpride hydrochloride in a cellular context?
This compound is a selective antagonist of dopamine (B1211576) D2 and D3 receptors.[1][2][3][4] Its effect is dose-dependent. At lower concentrations, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release.[1][2][3][5] At higher concentrations, it acts on postsynaptic receptors, inhibiting dopamine signaling.[1][2][3] Additionally, amisulpride has been shown to be a potent antagonist of serotonin (B10506) 5-HT7 receptors, which may contribute to its antidepressant effects.[2][5] It has minimal affinity for other receptors like serotonin 5-HT2A, alpha-adrenergic, and histamine (B1213489) H1 receptors.[2][4]
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous buffers but soluble in organic solvents.[6] For cell culture experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO, DMF, or ethanol (B145695) and then make further dilutions in the aqueous cell culture medium.[6]
-
In DMSO and DMF: Solubility is approximately 15 mg/mL.[6]
-
In Ethanol: Solubility is approximately 1 mg/mL.[6]
Important: When preparing an aqueous solution from an organic stock, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.1% v/v). Aqueous solutions of amisulpride are not recommended for storage for more than one day.[6]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. Based on available data, a starting point for concentration range finding could be from nanomolar to low micromolar concentrations. For instance, in studies with NG108-15 cells, a concentration of 100 nM was shown to inhibit quinpirole-elicited effects with an IC50 value of 22 nM.[7][8] Clinical plasma levels associated with therapeutic effects are in the range of 100-320 ng/mL (approximately 270-865 nM).[9][10]
Q4: Is this compound cytotoxic?
Yes, amisulpride has been reported to have potential cytotoxic effects, particularly at higher concentrations.[11] It is essential to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitation in cell culture medium. | This compound has low aqueous solubility. The final concentration in the medium may be too high, or the dilution from the organic stock was not performed correctly. | Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (<0.1% v/v). Prepare fresh dilutions for each experiment. Consider using a solubilizing agent, but first, test its effect on your cells. |
| Inconsistent or no observable effect. | The concentration range may be too low. The compound may have degraded. The cells may not express the target receptors (D2/D3). | Test a wider range of concentrations, including higher doses. Prepare fresh stock solutions, as amisulpride can be unstable in aqueous solutions.[6] Confirm the expression of dopamine D2 and D3 receptors in your cell line using techniques like qPCR or Western blotting. |
| High levels of cell death. | The concentration of this compound is too high, leading to cytotoxicity.[11] The concentration of the organic solvent used for the stock solution is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Ensure the final concentration of the organic solvent in the culture medium is not exceeding a safe level for your cells (typically <0.1% v/v). |
| Variability between experiments. | Inconsistent stock solution preparation or storage. Cell passage number and confluency can affect drug response. | Prepare a large batch of stock solution, aliquot, and store at -20°C or -80°C to ensure consistency. Use cells within a defined passage number range and ensure consistent cell seeding density and confluency at the time of treatment. |
Data Summary
Binding Affinity and Potency
| Receptor | Species | Ki (nM) | IC50 (nM) | Reference |
| Dopamine D2 | Human | 2.8 - 3.0 | - | [1][7] |
| Dopamine D3 | Human | 3.2 - 3.5 | - | [1][7] |
| Serotonin 5-HT7 | Human | 11.5 - 44 | - | [6][8] |
| Serotonin 5-HT2B | Human | 13 | - | [5] |
| Quinpirole-induced [3H]thymidine incorporation | NG108-15 cells | - | 22 | [7][8] |
Solubility
| Solvent | Solubility | Reference |
| DMSO | ~15 mg/mL | [6] |
| DMF | ~15 mg/mL | [6] |
| Ethanol | ~1 mg/mL | [6] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6] |
| Aqueous Buffers | Sparingly soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Determination of Optimal Concentration using a Cytotoxicity Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value and the non-toxic concentration range.
-
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Amisulpride's effect on the β-arrestin 2-mediated Akt/GSK-3β pathway.[12]
References
- 1. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amisulpride - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modeling and Simulation for Individualized Therapy of Amisulpride in Chinese Patients with Schizophrenia: Focus on Interindividual Variability, Therapeutic Reference Range and the Laboratory Alert Level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring for optimizing amisulpride therapy in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Amisulpride Hydrochloride in Aqueous Solutions
Welcome to the technical support center for amisulpride (B195569) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of amisulpride hydrochloride in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause?
A1: this compound has pH-dependent solubility. It is more soluble in acidic conditions and sparingly soluble in neutral to alkaline aqueous buffers. A cloudy appearance or precipitation is likely due to the pH of your solution being too high. For instance, while soluble in 0.1 M hydrochloric acid, its solubility is significantly lower in phosphate-buffered saline (PBS) at pH 7.2.[1][2]
Q2: I've noticed a change in the color of my amisulpride solution over time. What could be the reason?
A2: A change in color can indicate degradation. Amisulpride is susceptible to photodegradation when exposed to light, particularly UVA irradiation.[3] It is also prone to oxidative degradation. Both processes can lead to the formation of colored degradants.
Q3: How long can I store my prepared aqueous solution of this compound?
A3: It is strongly recommended to prepare fresh solutions of this compound for immediate use. For aqueous solutions prepared by dilution of a stock in an organic solvent, it is advised not to store them for more than one day.[2][4] The stability of the solution is highly dependent on the pH, temperature, and exposure to light.
Q4: What are the primary degradation pathways for amisulpride in an aqueous solution?
A4: The main degradation pathways for amisulpride in aqueous solutions are hydrolysis (especially under acidic and basic conditions), photodegradation, and oxidation.[5] Forced degradation studies have shown that amisulpride degrades under acidic, basic, oxidative, and photolytic stress.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Reduced Potency or Inconsistent Results | Degradation of this compound in the experimental solution. | Prepare fresh solutions before each experiment. Ensure proper pH control, protection from light, and appropriate storage temperature. |
| Precipitate Formation in Solution | The pH of the aqueous solution is too high, leading to insolubility. Amisulpride is a weak base with a pKa of 9.37.[6] | Adjust the pH of your solution to a more acidic range (ideally between 4.5 and 5.5). Use a suitable buffer system like a citrate (B86180) buffer. |
| Solution Discoloration | Photodegradation or oxidation. | Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil. While the commercial intravenous formulation does not contain an antioxidant, for long-term experiments, consider preparing the solution in a deoxygenated buffer.[6] |
| Unexpected Peaks in Chromatography | Presence of degradation products. | Review your solution preparation and storage procedures. Ensure the pH is within the stable range and the solution is protected from light. Refer to the degradation pathway diagram to identify potential degradants. |
Quantitative Data Summary
The following table summarizes the degradation of amisulpride under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 90 minutes | Not specified | 5.28% |
| Base Hydrolysis | 0.1 M NaOH | Not specified | Not specified | Not specified |
| Oxidative Degradation | 30% H₂O₂ | 2 hours | 60°C | Significant |
| Photodegradation | UVA Irradiation | 114 days | Not specified | 2.63% (bulk drug) |
| Thermal Degradation | Heat | 24 hours | 110°C | Significant |
Note: The extent of degradation can vary based on the specific experimental conditions.
Experimental Protocols
Protocol for Preparing a Stabilized this compound Aqueous Solution
This protocol is based on the principles derived from the formulation of the FDA-approved intravenous amisulpride injection (Barhemsys) and is intended for research purposes.[6]
Materials:
-
This compound powder
-
Citric acid monohydrate
-
Trisodium (B8492382) citrate dihydrate
-
Water for Injection (or equivalent high-purity water)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile, amber glass vials
Procedure:
-
Prepare the Citrate Buffer (pH ~5.0):
-
Dissolve 9.35 g of citric acid monohydrate and 16.32 g of trisodium citrate dihydrate in 1 L of Water for Injection.
-
Verify the pH of the buffer and adjust to between 4.75 and 5.25 using small amounts of HCl or NaOH if necessary.
-
Filter the buffer through a 0.22 µm sterile filter.
-
-
Prepare the this compound Solution:
-
Accurately weigh the desired amount of this compound powder.
-
In a sterile, amber vial, dissolve the this compound in the prepared citrate buffer to the target concentration.
-
Gently agitate the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize oxygen introduction.
-
-
Storage and Handling:
-
Store the prepared solution at 2-8°C, protected from light.
-
It is highly recommended to use the solution immediately after preparation. For short-term storage (up to 24 hours), maintain the refrigerated and light-protected conditions.
-
Protocol for Stability Testing of an this compound Solution
This protocol outlines a general procedure for assessing the stability of your prepared amisulpride solution.
Materials:
-
Prepared this compound solution
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile)
-
UV detector
-
Incubators/chambers for controlled temperature and light exposure
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the amisulpride solution, take an aliquot and analyze it by HPLC to determine the initial concentration and purity. This will serve as your baseline.
-
-
Sample Storage:
-
Divide the remaining solution into multiple amber vials.
-
Store the vials under the desired test conditions (e.g., refrigerated, room temperature, exposed to light, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC to determine the concentration of amisulpride and the presence of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of amisulpride remaining at each time point relative to the initial concentration.
-
Plot the concentration versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for preparing and handling stabilized amisulpride solutions.
Caption: Key factors and actions for ensuring amisulpride solution stability.
References
- 1. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Inhibitory effects of polyphenol compounds on lipid peroxidation caused by antipsychotics (haloperidol and amisulpride) in human plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
troubleshooting inconsistent results in amisulpride hydrochloride studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amisulpride (B195569) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges and inconsistencies encountered during experimental studies.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may be encountering in your experiments.
Question 1: Why am I observing high variability in plasma/serum concentrations of amisulpride hydrochloride between subjects, even with the same dosage?
Answer:
High interindividual variability is a well-documented characteristic of amisulpride pharmacokinetics.[1][2] Several factors can contribute to this phenomenon:
-
Patient Demographics: Age and sex have been shown to influence amisulpride concentrations.[1][3][4] Older patients and female patients may exhibit higher plasma levels.[1][3]
-
Renal Function: Amisulpride is primarily eliminated unchanged by the kidneys.[5][6] Impaired renal function can significantly decrease its clearance, leading to higher plasma concentrations.[3] It is recommended to adjust dosages for patients with creatinine (B1669602) clearance below 60 mL/min.[3][4]
-
Body Weight: Body weight can account for a significant portion of the inter-individual variability in drug clearance.[5][7]
-
Co-medications: Concomitant use of other drugs, such as lithium, has been associated with higher amisulpride concentrations.[1][2]
-
Dosing Regimen: Differences in how the total daily dose is administered (e.g., once daily vs. divided doses) can contribute to variability in measured serum concentrations.[8]
To mitigate this, it is crucial to carefully document and consider these factors in your study design and data analysis. Population pharmacokinetic modeling can be a useful tool to understand and predict this variability.[5][7][8]
Question 2: My analytical quantification of this compound is giving inconsistent or non-reproducible results. What could be the cause?
Answer:
Inconsistent analytical results can stem from several sources related to sample handling, preparation, and the analytical method itself.
-
Sample Stability: Amisulpride can degrade under certain conditions. Forced degradation studies have shown susceptibility to acidic conditions, oxidation, and photolysis.[9][10] Ensure proper storage of your samples (e.g., protected from light, appropriate temperature) to prevent degradation.
-
Method Validation: The analytical method used for quantification must be properly validated. High-Performance Liquid Chromatography (HPLC) is a common method. A validated method should have established parameters for linearity, accuracy, precision, specificity, and sensitivity (LOD and LOQ).
-
pH-Dependent Solubility: Amisulpride is a weakly basic drug with pH-dependent solubility. It is more soluble in acidic environments. This property can affect its extraction and dissolution during sample preparation. Ensure the pH of your solvents is controlled and appropriate for consistent results.
-
Excipient Interference: In studies involving formulated products, excipients in the tablet or capsule can sometimes interfere with the analytical assay. Your analytical method should be specific for amisulpride and demonstrate no interference from the formulation's inactive ingredients.
Question 3: We are observing a poor correlation between this compound plasma concentrations and the observed clinical or physiological effects in our study. Why might this be?
Answer:
The relationship between amisulpride plasma concentration and its clinical effect can be complex and is not always linear.
-
Dose-Dependent Receptor Occupancy: Amisulpride has a dual mechanism of action that is dose-dependent. At low doses (50-300 mg/day), it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine (B1211576) transmission, which is thought to be effective for negative symptoms. At higher doses (400-800 mg/day), it blocks postsynaptic D2/D3 receptors, which is effective for positive symptoms.[1] This bimodal action can complicate direct correlations between plasma levels and a single efficacy endpoint.
-
Heterogeneity of the Condition: In studies on conditions like schizophrenia, the inherent complexity and heterogeneity of the disorder can lead to varied responses to treatment, irrespective of drug concentration.[1]
-
Placebo Effect: A significant placebo response is common in clinical trials for psychiatric disorders, which can mask the true concentration-effect relationship.[1]
-
Receptor Occupancy vs. Plasma Concentration: While plasma concentration is a surrogate marker, the key determinant of effect is the occupancy of D2/D3 receptors in the brain. While there is a correlation, it may not be linear across the full dose range.
To address this, consider stratifying your analysis by dose level and symptom type (positive vs. negative).
Troubleshooting Workflow
Here is a logical workflow to help you diagnose the source of inconsistent results in your this compound studies.
Caption: A workflow diagram for troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the established therapeutic reference range for amisulpride plasma concentrations?
A1: The generally accepted therapeutic reference range for amisulpride is 100–320 ng/mL.[1][2] However, some studies have suggested that this range may need to be re-evaluated, as a significant number of patients show plasma levels outside this range, and pooled concentrations from multiple studies are often higher than 320 ng/mL.[1][2] A laboratory alert level is often considered to be 640 ng/mL.[2]
Q2: How does the formulation of this compound affect its study outcomes?
A2: The formulation can significantly impact the release and absorption of amisulpride. Its pH-dependent solubility (more soluble in acidic pH) means that the formulation must be designed to ensure adequate dissolution and absorption in the gastrointestinal tract.[6] Different formulations, such as immediate-release, sustained-release, or fast-dissolving tablets, will have different pharmacokinetic profiles.[6] Inconsistent manufacturing or the use of different formulations across studies can be a source of variability.
Q3: What are the main degradation products of this compound, and under what conditions do they form?
A3: Forced degradation studies have identified several degradation products of amisulpride. It is particularly susceptible to degradation under acidic and oxidative conditions.[9][10] One study identified a new significant degradant under acidic conditions (4 M HCl at 70°C).[9] Photodegradation can also occur with exposure to UVA light.[10] It is crucial to use a stability-indicating analytical method that can separate the parent drug from its degradation products to ensure accurate quantification.[9]
Data Summary
The following tables summarize quantitative data related to this compound pharmacokinetics and factors contributing to variability.
Table 1: Factors Influencing Amisulpride Plasma Concentrations
| Factor | Observation | Reference(s) |
| Age | Older patients tend to have higher plasma concentrations and reduced clearance. Age can account for 20% of inter-individual variability in clearance. | [1][5][7] |
| Sex | Female patients have been observed to have higher amisulpride concentrations. | [1][2][3] |
| Renal Function | Reduced creatinine clearance is strongly correlated with increased amisulpride exposure. Dosage reduction is recommended for patients with renal impairment. | [3][4] |
| Body Weight | Drug clearance can be influenced by body weight, with lower weight potentially leading to higher concentrations. | [5][7] |
| Co-medication | Combination with lithium has been associated with higher plasma levels. | [1][2] |
Table 2: Amisulpride Plasma Concentrations and Dosing
| Parameter | Value | Reference(s) |
| Therapeutic Reference Range | 100 - 320 ng/mL | [1][2] |
| Laboratory Alert Level | 640 ng/mL | [2] |
| Pooled Mean Concentration (meta-analysis) | 333.9 ng/mL (95% CI: 294.5–373.3) | [1][3] |
| Dose for Positive Symptoms | 400 - 800 mg/day (up to 1200 mg/day) | [1][3] |
| Dose for Negative Symptoms | 50 - 300 mg/day | [1] |
| Bioavailability | ~48% | [5][6] |
| Elimination Half-life | ~12 hours | [5][6] |
Experimental Protocols
Key Experiment: Quantification of Amisulpride in Plasma by HPLC
This is a generalized protocol based on common practices reported in the literature. Researchers must validate this method in their own laboratory.
1. Objective: To quantify the concentration of amisulpride in human plasma samples using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
2. Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Internal Standard (IS) (e.g., paracetamol)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate buffer (e.g., potassium dihydrogen orthophosphate)
-
Methanol (HPLC grade)
-
Reagents for liquid-liquid extraction (e.g., diethyl ether, dichloromethane)
-
Plasma samples
3. Mobile Phase Preparation:
-
Prepare the buffer solution (e.g., 0.03M potassium dihydrogen orthophosphate) and adjust the pH (e.g., to 6.5).
-
The mobile phase is typically a mixture of the buffer and an organic solvent like acetonitrile or methanol. A common ratio is in the range of 60:40 to 70:30 (v/v) buffer:acetonitrile.
-
Filter and degas the mobile phase before use.
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of amisulpride and the internal standard in a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of amisulpride (e.g., 10-100 µg/mL).
-
Sample Extraction:
-
To a known volume of plasma sample (e.g., 1 mL), add the internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent, vortexing, and centrifuging.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 226.5 nm, 248 nm, or 263 nm have been reported. The optimal wavelength should be determined.
-
Run Time: Typically 5-10 minutes.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (amisulpride/IS) against the concentration of the calibration standards.
-
Determine the concentration of amisulpride in the unknown samples by interpolating their peak area ratios from the calibration curve.
7. Validation:
-
The method must be validated for linearity, accuracy, precision (intra-day and inter-day), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Visualizations
Amisulpride Signaling Pathway
Amisulpride exhibits a dose-dependent mechanism of action primarily through antagonism of Dopamine D2 and D3 receptors.
Caption: Dose-dependent signaling pathway of amisulpride.
Factors Contributing to Inconsistent Study Results
This diagram illustrates the key factors that can introduce variability and lead to inconsistent outcomes in this compound research.
Caption: Key factors contributing to result inconsistency.
References
- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Amisulpride - Wikipedia [en.wikipedia.org]
- 4. Non-uniform blockade of intrastriatal D2/D3 receptors by risperidone and amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 6. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Striatal D2/D3 receptor occupancy, clinical response and side effects with amisulpride: an iodine-123-iodobenzamide SPET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
stability of amisulpride hydrochloride stock solutions under different storage conditions
This technical support center provides guidance on the stability of amisulpride (B195569) hydrochloride stock solutions under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing amisulpride hydrochloride stock solutions?
A1: this compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1][2] The choice of solvent will depend on the specific requirements of your experiment, including the desired concentration and compatibility with your cell culture or assay system. For aqueous buffers, it is sparingly soluble.[1][2] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve amisulpride in DMF and then dilute with the aqueous buffer of choice.[1][2]
Q2: What is the recommended storage temperature and duration for solid this compound?
A2: Solid this compound is stable for at least two years when stored at -20°C.[1] Some suppliers suggest that the solid can be stored at 0-4°C for short-term use (days to weeks) and at -20°C for long-term storage (months to years).
Q3: How should I store this compound stock solutions in organic solvents?
A3: While specific long-term stability data in organic solvents is limited, general best practices for storing stock solutions of chemical compounds should be followed. It is advisable to prepare fresh solutions for each experiment. If short-term storage is necessary, store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.
Q4: For how long are aqueous solutions of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2]
Q5: Is this compound sensitive to light?
A5: Yes, forced degradation studies have shown that amisulpride degrades when exposed to light.[3] Therefore, it is crucial to protect both solid this compound and its solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q6: What are the potential degradation pathways for this compound?
A6: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[3][4] Degradation pathways can include oxidation, dealkylation, and cleavage of the methoxy (B1213986) group.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the this compound stock solution. | - Prepare a fresh stock solution from solid compound.- Ensure proper storage conditions (protection from light, appropriate temperature).- Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Precipitation observed in the stock solution upon thawing. | The concentration of the solution may be too high for the storage temperature, or the solvent may have evaporated. | - Gently warm the solution and vortex to redissolve the precipitate.- If precipitation persists, consider preparing a new stock solution at a lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Change in color of the stock solution. | This may indicate chemical degradation. | - Discard the solution and prepare a fresh stock solution.- Review storage conditions to ensure they are optimal. |
Stability of this compound Stock Solutions
The following tables summarize the available data on the stability of this compound under different conditions.
Table 1: Solubility and Recommended Storage of Amisulpride
| Solvent | Solubility | Recommended Storage of Solution |
| DMSO | ~15 mg/mL[1][2] | Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light. |
| DMF | ~15 mg/mL[1][2] | Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light. |
| Ethanol | ~1 mg/mL[1][2] | Prepare fresh. If necessary, store in aliquots at -20°C or -80°C, protected from light. |
| Aqueous Buffers | Sparingly soluble[1][2] | Not recommended for storage for more than one day.[1][2] |
Table 2: Summary of Forced Degradation Studies
| Condition | Observation |
| Acidic | Degradation observed.[3][4] |
| Basic | Degradation observed.[3] |
| Oxidative (Peroxide) | Degradation observed.[3] |
| Photolytic (Light) | Degradation observed.[3] |
| Thermal | Stable in solid form under some conditions, but degradation can occur at elevated temperatures in solution. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of this compound).
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Workflow for preparing and storing a stable this compound stock solution.
References
Technical Support Center: Amisulpride Hydrochloride-Induced Hyperprolactinemia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered during animal studies of amisulpride (B195569) hydrochloride-induced hyperprolactinemia.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which amisulpride induces hyperprolactinemia?
Amisulpride is a potent antagonist of the dopamine (B1211576) D2 receptor.[1][2][3] In the tuberoinfundibular pathway, dopamine acts as the primary inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary gland.[1][2][4] By blocking D2 receptors on these cells, amisulpride removes this tonic inhibition, leading to a significant and sustained increase in prolactin synthesis and release into the bloodstream.[1][5]
Q2: Why does amisulpride often cause more pronounced hyperprolactinemia compared to other atypical antipsychotics?
Amisulpride's potent effect on prolactin levels is attributed to its poor penetration of the blood-brain barrier (BBB).[6][7][8] To achieve therapeutic concentrations in the mesolimbic and mesocortical areas of the brain for its antipsychotic effect, a relatively high systemic dose is required.[6][8] This high peripheral concentration leads to significant D2 receptor blockade in the pituitary gland, which lies outside the BBB, resulting in marked hyperprolactinemia.[6][7]
Q3: Are there sex-dependent differences in the prolactin response to amisulpride in animal models?
Yes, studies often show that female animals exhibit a more pronounced hyperprolactinemic response to amisulpride and other D2 antagonists compared to males.[9] This is thought to be due to the influence of estrogen, which can modulate the sensitivity and number of D2 receptors on pituitary lactotrophs.
Q4: Can low doses of amisulpride still induce hyperprolactinemia?
Yes, even low doses of amisulpride (e.g., 50 mg/day in clinical settings) that are used for treating negative symptoms or dysthymia can cause significant hyperprolactinemia.[6][7][9] This is because even at low systemic concentrations, amisulpride can sufficiently block the peripheral D2 receptors in the pituitary gland to disinhibit prolactin secretion.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High inter-animal variability in prolactin levels | 1. Stress during handling and sample collection.[10] 2. Pulsatile nature of prolactin secretion. 3. Differences in individual animal sensitivity. 4. Circadian rhythm variations. | 1. Acclimatize animals thoroughly to handling and blood collection procedures to minimize stress.[11] 2. Collect blood samples at a consistent time of day for all animals. 3. Increase the number of animals per group to improve statistical power. 4. Consider collecting multiple samples over a time course to account for pulsatility. |
| Unexpectedly low or no increase in prolactin levels | 1. Incorrect amisulpride dosage or administration route. 2. Degradation of the amisulpride solution. 3. Issues with the prolactin assay (e.g., ELISA kit). 4. Animal strain may be less responsive. | 1. Verify dose calculations and ensure proper administration (e.g., intraperitoneal, subcutaneous). 2. Prepare fresh amisulpride solutions for each experiment. 3. Validate the prolactin assay with positive controls and ensure proper sample handling and storage. 4. Review literature for data on the responsiveness of the specific rodent strain being used. |
| Adverse effects in animals (e.g., sedation, weight loss) | 1. The dose of amisulpride may be too high, leading to central nervous system side effects.[12][13] 2. Hyperprolactinemia itself can lead to physiological changes.[14][15] | 1. Conduct a dose-response study to find the lowest effective dose that induces stable hyperprolactinemia without severe adverse effects.[16] 2. Monitor animal health closely (body weight, food/water intake, general behavior). 3. Ensure proper animal husbandry and enrichment to minimize stress. |
| Difficulty reversing hyperprolactinemia with a dopamine agonist | 1. Insufficient dose of the dopamine agonist (e.g., aripiprazole, cabergoline). 2. Pharmacokinetic interactions between amisulpride and the agonist. 3. Amisulpride's high peripheral concentration may outcompete the agonist at the pituitary D2 receptors.[8] | 1. Titrate the dose of the dopamine agonist to determine an effective concentration for reversal. 2. Consider the timing of administration for both compounds. 3. Aripiprazole may be less effective at reversing amisulpride-induced hyperprolactinemia due to amisulpride's poor BBB penetration and high peripheral receptor occupancy.[8][17] Adjunctive metformin (B114582) has also been explored as a potential treatment.[5][15][18] |
Quantitative Data from Animal Studies
Table 1: Dose-Response of Amisulpride Isomers on Serum Prolactin in Rats
This table summarizes the effective dose (ED₅₀) required to elicit a half-maximal increase in serum prolactin and the maximal prolactin increase observed for racemic amisulpride and its individual isomers in male Sprague-Dawley rats.
| Compound | ED₅₀ (mg/kg, s.c.) | Maximal Prolactin Increase (%) | Dopamine D₂ Receptor Affinity (Kᵢ, nM) |
| (S-)-amisulpride | 0.09 ± 0.01 | 403 ± 21 | 3.8 ± 0.2 |
| Racemic-amisulpride | 0.24 ± 0.03 | 425 ± 15 | 6.4 ± 0.2 |
| (R+)-amisulpride | 4.13 ± 0.05 | 198 ± 8 | 143.3 ± 2.3 |
| Data sourced from Marchese et al., 2002.[19][20] |
Experimental Protocols
Protocol 1: Induction of Hyperprolactinemia in Wistar Albino Rats
This protocol is adapted from studies using D2 antagonists to create a hyperprolactinemic animal model.[14]
-
Animal Model: Male or female Wistar albino rats (120 ± 5 g).
-
Acclimatization: House animals under standard laboratory conditions (22 ± 2°C, 12-h light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Amisulpride Preparation: Dissolve amisulpride hydrochloride in a suitable vehicle (e.g., 0.9% saline). Prepare fresh on each day of administration.
-
Dosing Regimen: Administer amisulpride via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A dose-finding study is recommended, but starting doses can be guided by literature (e.g., 1-10 mg/kg). For chronic studies, administer daily for a period of 14-28 days.
-
Blood Collection: Collect blood samples via tail vein or saphenous vein puncture at baseline (before first dose) and at specified time points after administration (e.g., 1, 2, 4, 24 hours post-dose for acute studies; weekly for chronic studies).
-
Prolactin Measurement:
-
Centrifuge blood samples to separate serum or plasma.
-
Store samples at -80°C until analysis.
-
Quantify prolactin levels using a species-specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Compare post-treatment prolactin levels to baseline levels and to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA, t-test).
Visualizations: Pathways and Workflows
References
- 1. droracle.ai [droracle.ai]
- 2. Dopamine receptor antagonists and prolactin levels – PharmaNUS [blog.nus.edu.sg]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Antipsychotic Induced Symptomatic Hyperprolactinemia: Are Dopamine Agonists Safe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metformin in the Treatment of Amisulpride-Induced Hyperprolactinemia: A Clinical Trial [frontiersin.org]
- 6. psychiatrist.com [psychiatrist.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. psychiatrist.com [psychiatrist.com]
- 10. Investigating the Role of Prolactin as a Potential Biomarker of Stress in Castrated Male Domestic Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. discoveryjournals.org [discoveryjournals.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Treatment of antipsychotic-induced hyperprolactinemia: an umbrella review of systematic reviews and meta-analyses [frontiersin.org]
- 19. Effect of the amisulpride isomers on rat prolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of the amisulpride isomers on rat prolactinemia [iris.unimore.it]
Technical Support Center: Amisulpride Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amisulpride (B195569) hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of amisulpride hydrochloride?
This compound is a selective antagonist of the dopamine (B1211576) D2 and D3 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2][3] Upon activation by an agonist like dopamine, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Amisulpride blocks this action, thereby preventing the agonist-induced decrease in cAMP.
Q2: Which cell lines are recommended for in vitro assays with this compound?
Commonly used cell lines for studying D2 and D3 receptor pharmacology include Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells that have been stably transfected to express the human dopamine D2 or D3 receptor.[4][5]
Q3: What are the expected binding affinity (Ki) and potency (IC50) values for amisulpride?
The binding affinity and functional potency of amisulpride can vary depending on the experimental conditions, such as the radioligand used in binding assays or the specific functional assay format. It is crucial to determine these values empirically in your specific assay system.
| Parameter | Receptor | Reported Value (nM) | Assay Type |
| Ki | Dopamine D2 | 2.8[6] | Radioligand Binding |
| Ki | Dopamine D3 | 3.2[6] | Radioligand Binding |
Q4: What is a typical dose range for amisulpride in in vitro experiments?
Based on its nanomolar affinity for D2 and D3 receptors, a good starting point for a dose-response curve would be to use a wide range of concentrations spanning from picomolar to micromolar. A typical 10-point dose-response curve might start at 10 µM and use 1:3 or 1:10 serial dilutions.
Experimental Protocols
Dopamine D2/D3 Receptor cAMP Functional Assay
This protocol is designed to determine the IC50 value of amisulpride by measuring its ability to inhibit the agonist-induced decrease in cAMP levels in cells expressing the dopamine D2 or D3 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 or D3 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Dopamine or Quinpirole (agonist)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,000-20,000 cells/well, to be optimized).[4]
-
-
Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the amisulpride dilutions to the wells of a microplate.
-
-
Agonist Stimulation:
-
Prepare a solution of the agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80). This solution should also contain forskolin to stimulate adenylyl cyclase (the optimal forskolin concentration needs to be determined, often in the low micromolar range).[2]
-
Add the cell suspension to the agonist/forskolin mixture.
-
Dispense the final cell/agonist/forskolin/antagonist mixture into the microplate wells.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30-60 minutes) to allow for cAMP modulation.[4]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the amisulpride concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding, Pipetting errors, Edge effects of the microplate, Temperature gradients across the plate.[5] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outer wells of the plate, or fill them with sterile water or PBS to minimize evaporation.[5] Ensure uniform temperature during incubation. |
| Low Signal-to-Noise Ratio (Small Assay Window) | Low receptor expression in the cell line, Suboptimal agonist or forskolin concentration, Insufficient cell number. | Verify receptor expression levels. Optimize the agonist and forskolin concentrations through dose-response experiments.[2] Gradually increase the cell density per well. |
| Shallow or Incomplete Dose-Response Curve | The range of antagonist concentrations is too narrow, The antagonist may have slow binding kinetics, Issues with compound solubility at high concentrations. | Widen the range of amisulpride concentrations tested. Increase the pre-incubation time of the antagonist with the cells before adding the agonist. Visually inspect the highest concentrations of your compound stock for precipitation. |
| Atypical (e.g., Bell-Shaped) Dose-Response Curve | In vivo studies have reported bell-shaped dose-response curves for amisulpride's clinical efficacy.[7] While less common in vitro, it could be due to complex pharmacology at higher concentrations or off-target effects. | Carefully repeat the experiment, ensuring accurate dilutions. If the effect is reproducible, consider if amisulpride exhibits any agonist activity at very high concentrations in your assay system. This is less likely given its known pharmacology but should be investigated. |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pa2online.org [pa2online.org]
- 4. The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Amisulpride-Induced Extrapyramidal Side Effects in Animal Models
Welcome to the technical support center for researchers investigating the extrapyramidal side effects (EPS) of amisulpride (B195569) in preclinical animal models. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in designing and executing your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during your experiments with amisulpride in rodent models.
Q1: I am not observing significant catalepsy in my rats after administering amisulpride. What could be the reason?
A1: Several factors could contribute to a lack of significant cataleptic response to amisulpride. Consider the following:
-
Dosage: Racemic (RS)-amisulpride has weak cataleptogenic properties and typically induces catalepsy only at very high doses (e.g., >100 mg/kg, s.c.) in rats.[1][2] In contrast, the (S-)-isomer of amisulpride is more potent and can produce catalepsy at a lower dose of 30 mg/kg (s.c.).[1][2] Ensure your dosage is within the appropriate range for the specific form of amisulpride you are using.
-
Animal Strain: Different rat strains can exhibit varying sensitivities to neuroleptic-induced EPS.[3][4] If you are using a less sensitive strain, you may require higher doses or a longer observation period.
-
Acclimatization and Handling: Ensure that the animals are properly acclimatized to the testing environment to minimize stress-induced motor activity that could mask a cataleptogenic response.
-
Measurement Technique: The bar test is a standard method for assessing catalepsy. Ensure your technique is consistent and the scoring criteria are well-defined. Refer to the detailed protocol for the catalepsy bar test in the "Experimental Protocols" section below.
Q2: The vacuous chewing movements (VCMs) in my long-term amisulpride study are highly variable between animals. How can I reduce this variability?
A2: High inter-individual variability is a known challenge in VCM studies.[3][4] Here are some strategies to mitigate this:
-
Standardized Observation Period: Conduct VCM assessments at the same time of day for all animals to control for circadian variations in activity.
-
Habituation: While some studies suggest that habituation to the observation cage is not a critical factor, minimizing environmental distractions is important.[5] A quiet and consistent testing environment can help reduce stress and extraneous movements.
-
Scoring Method: Employ a rigorous and consistent scoring methodology. This includes clearly defining what constitutes a VCM and using at least two independent, blinded raters to score the behaviors from video recordings. Refer to the VCM scoring protocol below for detailed guidance.
-
Group Size: A sufficiently large group of animals can help to account for individual differences and increase the statistical power of your study.
Q3: Can I co-administer an anticholinergic agent to manage amisulpride-induced EPS in my animal model?
A3: Yes, co-administration of anticholinergic agents is a clinically relevant strategy for managing EPS and can be modeled in preclinical studies. While specific studies on the co-administration of anticholinergics with amisulpride in animal models are not abundant in the provided search results, the principle is well-established for other antipsychotics.
-
Choice of Anticholinergic: Trihexyphenidyl (B89730) and benztropine (B127874) are commonly used anticholinergics for managing drug-induced parkinsonism.[6][7]
-
Dose and Timing: The dose and timing of the anticholinergic agent relative to amisulpride administration will need to be optimized for your specific experimental design. A pilot study to determine the effective dose range of the anticholinergic for reversing amisulpride-induced EPS in your model is recommended. In a human case report, trihexyphenidyl was used to resolve amisulpride-induced EPS.[8]
-
Potential for Interaction: Be aware that anticholinergic agents can have their own behavioral effects and may interact with amisulpride in ways that go beyond mitigating EPS.[9] It is crucial to include appropriate control groups (e.g., vehicle + anticholinergic) in your study design.
Q4: What histological changes should I look for in the basal ganglia after chronic amisulpride administration?
A4: While the provided search results do not contain specific histological findings for chronic amisulpride administration in rats, based on general knowledge of antipsychotic effects and studies with other agents, you can look for the following in the key areas of the basal ganglia (striatum, substantia nigra, globus pallidus):
-
Neuronal Morphology: Examine for signs of neuronal stress or damage, such as shrunken or darkly stained neurons (pyknosis), and vacuolations in the neuropil.[10][11]
-
Mitochondrial Integrity: Electron microscopy can be used to assess mitochondrial morphology for signs of damage or degeneration.[10][11]
-
Tyrosine Hydroxylase (TH) Immunohistochemistry: Assess the integrity of dopaminergic neurons by staining for TH, the rate-limiting enzyme in dopamine (B1211576) synthesis. A reduction in TH-immunoreactive neurons or fibers could indicate dopaminergic neurotoxicity.[10]
-
Glial Cell Activation: Look for signs of neuroinflammation, such as an increase in the number or changes in the morphology of astrocytes (stained with GFAP) and microglia (stained with Iba1).
Refer to the "Experimental Protocols" section for a general protocol for histological examination of the basal ganglia.
Quantitative Data Summary
The following tables summarize quantitative data on amisulpride's effects in animal models.
Table 1: Cataleptogenic Effects of Amisulpride Isomers in Rats
| Compound | Dose (s.c.) | Effect on Catalepsy | Reference |
| (RS)-Amisulpride | >100 mg/kg | Induces catalepsy | [1][2] |
| (S-)-Amisulpride | 30 mg/kg | Induces catalepsy | [1][2] |
| (R+)-Amisulpride | up to 75 mg/kg | No catalepsy induced | [1][2] |
| (R+)-Amisulpride | 30-50 mg/kg | Reduces catalepsy induced by (S-)-amisulpride or haloperidol | [1][2] |
Table 2: Behavioral Effects of Amisulpride in Rodents
| Behavioral Test | Species | Amisulpride Dose | Effect | ED50 | Reference |
| Apomorphine-induced yawning | Rat | - | Blockade | 0.2 mg/kg | [12] |
| Apomorphine-induced hypomotility | Rat | - | Blockade | 0.3 mg/kg | [12] |
| Amphetamine-induced hypermotility | Rat | - | Antagonism | 2-3 mg/kg | [12] |
| Apomorphine-induced climbing | Mouse | - | Blockade | 19-115 mg/kg | [12] |
| Apomorphine-induced gnawing | Rat | - | Blockade | 115 mg/kg | [12] |
| Catalepsy | Rat | 100 mg/kg | No induction | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying amisulpride-induced EPS.
Protocol 1: Catalepsy Bar Test in Rats
Objective: To assess the degree of motor rigidity (catalepsy) induced by amisulpride.
Materials:
-
Horizontal bar (0.2-0.5 cm in diameter) fixed at a height of 4-9 cm above a flat surface.
-
Stopwatch.
Procedure:
-
Gently place the rat's forepaws on the horizontal bar.
-
The hind paws should be resting on the surface below.
-
Start the stopwatch as soon as the rat is in position.
-
Measure the time until the rat removes one of its forepaws from the bar. This is the descent latency.
-
If the rat remains in the cataleptic posture for a predetermined cut-off time (e.g., 180 seconds), the trial is ended, and the cut-off time is recorded.
-
Perform measurements at several time points after amisulpride administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
Scoring:
-
The primary measure is the descent latency in seconds. Longer latencies indicate a greater degree of catalepsy.
Troubleshooting:
-
High Variability: Ensure consistent handling of the animals and a standardized testing environment.
-
Animal Climbs Off Immediately: The bar height may be too low, or the animal may be overly agitated. Allow for a brief period of acclimatization in the testing room.
Protocol 2: Vacuous Chewing Movement (VCM) Assessment
Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia, following chronic amisulpride administration.
Materials:
-
Observation cages with a clear view of the animal.
-
Video recording equipment.
Procedure:
-
House the rats individually in the observation cages.
-
Allow the animals to acclimatize to the cages for at least 10 minutes before recording.
-
Record the behavior of each rat for a predetermined period (e.g., 2-5 minutes).[5]
-
Ensure the recording captures a clear view of the animal's head and mouth.
Scoring:
-
Two trained observers, blind to the treatment groups, should score the VCMs from the video recordings.
-
Definition of a VCM: A single mouth opening in the vertical plane that is not directed towards any specific object (e.g., food, water bottle, cage bars). Chewing on paws or cage material should not be counted.
-
Quantification: Count the total number of VCMs during the observation period. The data can be expressed as the number of VCMs per minute.
Troubleshooting:
-
Differentiating VCMs from normal grooming/chewing: Careful observation and a strict definition of a VCM are crucial. Scoring from video allows for repeated viewing to ensure accuracy.
-
Low incidence of VCMs: Chronic administration of the antipsychotic is typically required to induce VCMs. The duration of treatment may need to be extended.
Protocol 3: Histological Examination of the Basal Ganglia
Objective: To assess for any neuroanatomical changes in the basal ganglia following chronic amisulpride treatment.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose (B13894) solutions (e.g., 15% and 30% in PBS).
-
Cryostat or vibratome.
-
Microscope slides.
-
Staining reagents (e.g., Cresyl violet for Nissl staining, antibodies for immunohistochemistry).
Procedure:
-
Deeply anesthetize the rat and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in sucrose solutions (e.g., 15% then 30%) until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 30-40 µm thick) through the basal ganglia using a cryostat.
-
Mount the sections on microscope slides.
-
Perform desired staining procedures (e.g., Nissl staining to visualize neuronal morphology, or immunohistochemistry for specific markers like tyrosine hydroxylase).
-
Dehydrate, clear, and coverslip the slides.
-
Examine the sections under a microscope and quantify any observed changes (e.g., cell counts, staining intensity).
Troubleshooting:
-
Poor Tissue Quality: Ensure proper and rapid perfusion to achieve good fixation.
-
Inconsistent Staining: Standardize all incubation times and reagent concentrations.
Visualizations: Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling in the Striatum and EPS
Caption: Amisulpride blocks D2 receptors, leading to EPS.
Experimental Workflow for Preclinical Assessment of Amisulpride-Induced EPS
Caption: Workflow for assessing amisulpride-induced EPS.
References
- 1. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of rating parameters on assessment of neuroleptic-induced vacuous chewing movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Relating Spontaneously Reported Extrapyramidal Adverse Events to Movement Disorder Rating Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A Histological and an Immunohistochemical Study on the Effects of Iron Overdose on the Basal Ganglia of the Adult Albino Rat [ejh.journals.ekb.eg]
- 11. ejh.journals.ekb.eg [ejh.journals.ekb.eg]
- 12. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Amisulpride Hydrochloride's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of amisulpride (B195569) hydrochloride's binding affinity against other key antipsychotics, supported by experimental data and detailed protocols. Amisulpride hydrochloride is a selective antagonist of dopamine (B1211576) D2 and D3 receptors, a characteristic that defines its pharmacological profile. A meta-analysis of 18 clinical trials has confirmed amisulpride's efficacy and safety profile in comparison to conventional antipsychotics[1].
Comparative Binding Affinity of Amisulpride and Other Antipsychotics
The binding affinity of a drug to its target receptor is a critical determinant of its potency and potential side effects. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower values indicating a stronger binding. The following table summarizes the Ki values for this compound and three other commonly used antipsychotic drugs—haloperidol, risperidone (B510), and olanzapine—at the dopamine D2 and D3 receptors. This data has been compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Ki database and other cited literature to ensure a comprehensive overview.[2][3][4]
| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) |
| Amisulpride | 2.8 [5] | 3.2 [5] |
| Haloperidol | 1.5 | 0.7 |
| Risperidone | 3.3[6] | 4.8 |
| Olanzapine | 11[6] | 24 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay for D2/D3 Receptors
To validate the binding affinity of this compound and its competitors, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the key steps using the radioligand [3H]-spiperone, which binds with high affinity to both D2 and D3 receptors.
Materials and Reagents
-
Cell Membranes: Cell membranes expressing recombinant human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone.
-
Competitor Drugs: this compound, haloperidol, risperidone, olanzapine, and a non-specific binding control (e.g., (+)-butaclamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration determined by a protein assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled competitor drug (amisulpride or other antipsychotics).
-
For total binding wells, add assay buffer instead of a competitor.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM (+)-butaclamol).
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd value for the receptor).
-
The prepared cell membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
- 1. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. PDSP - NIMH Psychoactive Drug Screening Program [pdspdb.unc.edu]
- 5. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychiatrist.com [psychiatrist.com]
Amisulpride Hydrochloride Versus Sulpiride in the Treatment of Psychosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of amisulpride (B195569) hydrochloride and sulpiride (B1682569), two benzamide (B126) antipsychotics used in the management of psychosis, particularly schizophrenia. The information presented is based on available clinical data and pharmacological profiles to assist researchers and drug development professionals in their understanding of these two compounds.
Executive Summary
Amisulpride and sulpiride are both selective dopamine (B1211576) D2/D3 receptor antagonists. However, amisulpride generally exhibits higher potency and a more robust evidence base, particularly in the treatment of negative symptoms of schizophrenia. While direct head-to-head clinical trial data with detailed quantitative outcomes are limited, this guide synthesizes available evidence from comparative studies against other antipsychotics to provide a thorough analysis. Amisulpride also demonstrates a potential advantage in its side effect profile, particularly concerning extrapyramidal symptoms (EPS), when compared to older, typical antipsychotics.
Mechanism of Action
Both amisulpride and sulpiride exert their antipsychotic effects primarily through the blockade of dopamine D2 and D3 receptors in the brain. Their therapeutic action is dose-dependent. At lower doses, they preferentially block presynaptic autoreceptors, leading to an increase in dopamine release. This mechanism is thought to be responsible for the alleviation of negative symptoms. At higher doses, they act on postsynaptic receptors, which is effective in managing the positive symptoms of psychosis.[1]
Amisulpride is noted to have a higher selectivity for dopamine receptors in the limbic system compared to the striatum, which may contribute to a lower incidence of extrapyramidal side effects.[1][2] Additionally, some research suggests that amisulpride also has an affinity for serotonin (B10506) 5-HT7 receptors, which might play a role in its antidepressant effects.[3] Sulpiride's action is largely confined to dopamine receptor antagonism.[1]
Signaling Pathway Diagram
Caption: Dopaminergic and Serotonergic Pathways Targeted by Amisulpride and Sulpiride.
Clinical Efficacy
Amisulpride
Amisulpride has demonstrated robust efficacy in the treatment of both positive and negative symptoms of schizophrenia. Several clinical trials have compared amisulpride to other atypical and typical antipsychotics.
Table 1: Summary of Amisulpride Efficacy in Comparative Clinical Trials
| Comparator | Key Efficacy Findings | Reference |
| Haloperidol (B65202) | Amisulpride showed significantly greater improvement in the PANSS negative subscale score (-10.5 vs -7.2; P = 0.01). The percentage of responders on the Clinical Global Impression (CGI) scale was also significantly greater with amisulpride (71% vs 47%; P < 0.001). | [4] |
| Risperidone (B510) | Amisulpride demonstrated similar efficacy to risperidone in improving PANSS positive subscale scores. There was a trend towards greater improvement in negative symptoms with amisulpride. | [2] |
| Olanzapine (B1677200) | The improvement in Brief Psychiatric Rating Scale (BPRS) scores was similar between amisulpride and olanzapine (32.7% vs 33.0%). | [5] |
| Aripiprazole (B633) & Olanzapine | After 52 weeks, patients on amisulpride had a PANSS total score reduction of 32.7 points, compared to 21.9 points for aripiprazole and 23.3 points for olanzapine. | [3][6] |
| Flupenthixol | The mean improvement in BPRS total score was greater in the amisulpride group, though not statistically significant (P = 0.059). Amisulpride showed a more marked improvement in negative symptoms. | [7] |
Sulpiride
The clinical data for sulpiride, particularly from recent, large-scale trials, is less extensive compared to amisulpride. A 2009 meta-analysis suggested no significant difference between sulpiride and placebo in treating positive and negative symptoms in chronic schizophrenia.[3] However, older studies have shown its efficacy to be comparable to typical antipsychotics like haloperidol in improving overall schizophrenic symptoms.[3]
Safety and Tolerability
The side effect profiles of amisulpride and sulpiride share similarities due to their common mechanism of action, with hyperprolactinemia being a notable adverse effect for both.
Table 2: Comparative Side Effect Profile
| Side Effect | Amisulpride | Sulpiride |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to typical antipsychotics like haloperidol.[4] Similar incidence to risperidone.[2] | Generally considered to have a lower risk of EPS than typical antipsychotics, but the risk may be slightly higher than with amisulpride due to less selectivity for the limbic system.[1] |
| Weight Gain | Less weight gain compared to olanzapine.[5][8] | Moderate potential for weight gain. |
| Hyperprolactinemia | A common side effect. | A common side effect. |
| Sedation | Generally mild. | Can cause sedation. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation of clinical trial data. Below is a generalized experimental workflow based on the design of a clinical trial (NCT01615185) that aimed to compare amisulpride with a combination of amisulpride and sulpiride.[9][10] Although the results of this specific trial are not published, its design provides a valuable template for a rigorous comparative study.
Experimental Workflow Diagram
Caption: Generalized Experimental Workflow for a Comparative Clinical Trial.
Key Methodological Components:
-
Study Design: A randomized, double-blind, parallel-group design is the gold standard for comparing two active treatments.
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential. Typically, this would include patients with a confirmed diagnosis of schizophrenia according to established diagnostic criteria (e.g., DSM-5 or ICD-10) and a minimum baseline score on a standardized psychosis rating scale (e.g., PANSS).
-
Intervention: The specific dosages of amisulpride and sulpiride, as well as the duration of treatment, should be clearly stated. A fixed-dose or flexible-dose design may be employed.
-
Outcome Measures:
-
Primary Efficacy: Change from baseline in the total score of a validated psychosis rating scale, such as the Positive and Negative Syndrome Scale (PANSS) or the Brief Psychiatric Rating Scale (BPRS).
-
Secondary Efficacy: Changes in subscale scores of the primary efficacy measure (e.g., PANSS positive, negative, and general psychopathology subscales), and scores on scales like the Clinical Global Impression-Severity (CGI-S) and Clinical Global Impression-Improvement (CGI-I).
-
Safety and Tolerability: Assessment of adverse events (AEs), including serious adverse events (SAEs). Standardized scales for measuring extrapyramidal symptoms (e.g., Simpson-Angus Scale for parkinsonism, Barnes Akathisia Scale, Abnormal Involuntary Movement Scale for tardive dyskinesia), weight change, and laboratory parameters (including prolactin levels) are critical.
-
-
Statistical Analysis: The statistical plan should be predefined and appropriate for the study design and outcome measures. This would typically involve an intent-to-treat (ITT) analysis.
Conclusion
References
- 1. seragpsych.com [seragpsych.com]
- 2. Amisulpride: progress and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amisulpride has a superior benefit/risk profile to haloperidol in schizophrenia: results of a multicentre, double-blind study (the Amisulpride Study Group) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized comparative trial of amisulpride versus olanzapine for 6 months in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amisulpride compared with standard neuroleptics in acute exacerbations of schizophrenia: three efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomised comparative trial of amisulpride versus olanzapine in the treatment of schizophrenia: short-term results at two months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. meddatax.com [meddatax.com]
A Comparative Analysis of Amisulpride Hydrochloride and Olanzapine in Preclinical Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used atypical antipsychotics, amisulpride (B195569) hydrochloride and olanzapine (B1677200), within preclinical research models. The following sections detail their mechanisms of action, comparative efficacy in established animal models of psychosis, and the experimental protocols utilized in these assessments.
Mechanism of Action: A Tale of Two Receptor Profiles
Amisulpride and olanzapine, while both classified as atypical antipsychotics, exhibit distinct pharmacological profiles that underpin their therapeutic effects and side-effect liabilities.
Amisulpride is a substituted benzamide (B126) derivative that acts as a selective antagonist with high affinity for dopamine (B1211576) D2 and D3 receptors.[1] Uniquely, it demonstrates a dose-dependent dual action: at low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to contribute to its efficacy against negative symptoms. At higher doses, it blocks postsynaptic D2/D3 receptors in the limbic system, targeting the positive symptoms of schizophrenia.[2] Amisulpride has no significant affinity for serotonin (B10506), adrenergic, histamine, or cholinergic receptors.[2][3]
Olanzapine possesses a broader and more complex receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine D1, D2, D3, and D4 receptors, and various serotonin (5-HT) receptors, particularly 5-HT2A and 5-HT2C.[2][4] Its interaction with both dopaminergic and serotonergic systems is a hallmark of many atypical antipsychotics and is believed to contribute to its efficacy against both positive and negative symptoms, as well as its lower incidence of extrapyramidal side effects compared to typical antipsychotics.[5]
Signaling Pathway Overview
The differing receptor affinities of amisulpride and olanzapine translate to distinct downstream signaling effects. The following diagrams illustrate their primary mechanisms of action.
Caption: Amisulpride's dose-dependent mechanism of action.
Caption: Olanzapine's multi-receptor antagonist action.
Comparative Efficacy in Animal Models
The antipsychotic potential of compounds is frequently evaluated in animal models that mimic certain aspects of schizophrenia. Key models include the conditioned avoidance response (CAR), catalepsy induction, and prepulse inhibition (PPI) of the startle reflex.
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy.[6][7][8] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics characteristically suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus once it is present.[6]
Studies have shown that both amisulpride and olanzapine effectively disrupt conditioned avoidance responding.[1][5] Olanzapine has been demonstrated to produce a progressive, dose-dependent disruption of CAR in rats.[5][9][10] Similarly, amisulpride is effective in the CAR model, with its efficacy correlating with D2 receptor occupancy levels exceeding 60%.[1]
Table 1: Comparative Efficacy in Conditioned Avoidance Response (CAR) in Rats
| Drug | Effective Dose Range (mg/kg) | Key Findings |
| Amisulpride | 10-100 (s.c.) | Effective at D2 receptor occupancy >60%; delayed latency compared to other antipsychotics.[1] |
| Olanzapine | 0.5-2.0 (s.c.) | Produces a progressive, across-session decline in avoidance responding.[5][10] Disrupts avoidance to a less salient conditioned stimulus to a greater extent.[9] |
Catalepsy Induction
Catalepsy, a state of motor immobility and failure to correct an externally imposed posture, is often used as a preclinical indicator of a drug's potential to induce extrapyramidal side effects (EPS). This effect is strongly associated with high dopamine D2 receptor blockade in the striatum.
Amisulpride is noted for its low propensity to induce catalepsy. Even at doses achieving over 90% D2/D3 receptor occupancy, amisulpride does not induce significant catalepsy in rats.[1][11] In contrast, while olanzapine is considered an atypical antipsychotic with a lower EPS liability than typical agents, it can induce catalepsy at higher doses. The (S-)-isomer of amisulpride is more potent in inducing catalepsy than the racemic mixture, while the (R+)-isomer may even reduce catalepsy.[12]
Table 2: Comparative Cataleptogenic Potential in Rats
| Drug | Cataleptic Effect | Notes |
| Amisulpride | Very low | Does not induce significant catalepsy even at >90% D2/D3 receptor occupancy.[1] |
| Olanzapine | Low to moderate | Can induce catalepsy at higher doses. |
In Vitro and In Vivo Receptor Occupancy
The distinct behavioral profiles of amisulpride and olanzapine are rooted in their differential binding affinities for various neurotransmitter receptors and their subsequent in vivo receptor occupancy.
Table 3: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | Amisulpride | Olanzapine |
| Dopamine D2 | ~2.8[13] | High Affinity[2] |
| Dopamine D3 | High Affinity[2] | High Affinity |
| Serotonin 5-HT2A | No significant affinity[1] | High Affinity[2] |
| Serotonin 5-HT2C | No significant affinity | High Affinity[4] |
| Adrenergic α1 | No significant affinity | Moderate Affinity |
| Histamine H1 | No significant affinity | High Affinity |
| Muscarinic M1 | No significant affinity | High Affinity |
Note: Lower Ki values indicate higher binding affinity.
In vivo studies using imaging techniques like Single Photon Emission Tomography (SPECT) have quantified the extent of dopamine D2 receptor occupancy in the brain. For amisulpride, therapeutic efficacy is associated with striatal D2 receptor occupancy in the range of 70-80%.[14][15] Studies have also suggested that amisulpride may exhibit preferential binding in limbic regions over the striatum.[13] Olanzapine also demonstrates dose-dependent D2 receptor occupancy, with a 5 mg dose achieving approximately 60% occupancy and a 20 mg dose reaching over 80%.[16]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key behavioral assays.
Conditioned Avoidance Response (CAR) Protocol
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A light or speaker serves as the conditioned stimulus (CS).
-
Acclimation: Animals are habituated to the shuttle box for a set period before training begins.
-
Training: A trial begins with the presentation of the CS (e.g., a 10-second tone). If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered. If the animal fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor concurrently with the CS for a set duration (e.g., 5 seconds). If the animal moves to the other compartment during the shock (escape response), both the CS and US are terminated.
-
Testing: After stable avoidance behavior is established, animals are treated with the test compound (amisulpride, olanzapine, or vehicle) at specified doses and pretreatment times. The number of avoidance and escape responses, as well as response latencies, are recorded.
Experimental Workflow: CAR Assay
Caption: A typical workflow for a Conditioned Avoidance Response experiment.
Summary and Conclusion
In preclinical research models, both amisulpride and olanzapine demonstrate profiles consistent with antipsychotic activity.
-
Amisulpride exhibits a highly selective mechanism of action, primarily targeting D2 and D3 dopamine receptors. This selectivity is associated with a very low propensity for inducing catalepsy in animal models, suggesting a lower risk of extrapyramidal side effects. Its efficacy in the CAR model is well-established and correlates with its degree of D2 receptor occupancy.
-
Olanzapine displays a broad-spectrum antagonist profile, interacting with a wide range of dopamine, serotonin, and other receptors. This multi-receptor action likely contributes to its efficacy across a range of symptoms. While effective in the CAR model, it has a higher potential for inducing catalepsy at greater doses compared to amisulpride.
The choice between these compounds in a research context will depend on the specific scientific question. Amisulpride's selectivity makes it a valuable tool for isolating the role of D2/D3 receptor blockade, while olanzapine's multi-receptor profile may be more representative of other broadly acting atypical antipsychotics. The distinct side-effect profiles observed in these preclinical models, particularly regarding motor effects, align with and help to explain the clinical differences observed between these two important therapeutic agents.
References
- 1. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Efficacy, Safety, and Cognitive Profile of Amisulpride Per Se and Its Comparison with Olanzapine in Newly Diagnosed Schizophrenic Patients in an 8-Week, Double-Blind, Single-Centre, Prospective Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Contextual and behavioral control of antipsychotic sensitization induced by haloperidol and olanzapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 7. Conditioned avoidance response in the development of new antipsychotics. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding by selectively weakening motivational salience of conditioned stimulus: further evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. In vivo determination of striatal dopamine D2 receptor occupancy in patients treated with olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Effects of Amisulpride: A Comparative Guide Based on Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antipsychotic effects of amisulpride (B195569) with other commonly used antipsychotics—risperidone, olanzapine, and haloperidol—through the lens of established behavioral models in preclinical research. The data presented is collated from various experimental studies to offer a comprehensive overview for drug development professionals.
Executive Summary
Amisulpride, a selective dopamine (B1211576) D2 and D3 receptor antagonist, exhibits a distinct profile in preclinical behavioral models predictive of antipsychotic efficacy. This guide delves into its performance in the Conditioned Avoidance Response (CAR), Prepulse Inhibition (PPI), and Novel Object Recognition (NOR) tests, providing a comparative analysis with other key antipsychotics. The data suggests that amisulpride possesses potent antipsychotic-like activity with a favorable side-effect profile, particularly concerning extrapyramidal symptoms.
Mechanism of Action: A Focus on D2/D3 Receptor Antagonism
Amisulpride's primary mechanism of action involves the selective blockade of dopamine D2 and D3 receptors.[1][2][3][4] This selectivity is thought to contribute to its unique clinical profile. At higher doses, amisulpride acts on postsynaptic D2/D3 receptors, mitigating the positive symptoms of psychosis. In contrast, at lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is believed to alleviate negative symptoms.[4]
Downstream of D2 receptor blockade, amisulpride has been shown to modulate the Akt/GSK-3β signaling pathway, a key cascade in neuronal survival and function. This effect, however, may differ from that of other antipsychotics like haloperidol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]
- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
A Comparative Analysis of Amisulpride and Haloperidol on Dopamine Pathways: A Guide for Researchers
This guide provides an objective, data-driven comparison of amisulpride (B195569), a second-generation (atypical) antipsychotic, and haloperidol (B65202), a first-generation (typical) antipsychotic, focusing on their distinct mechanisms of action on central dopamine (B1211576) pathways. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the pharmacological differences that underpin the varying clinical profiles of these two agents.
Overview of Mechanisms of Action
Amisulpride and haloperidol both exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, their receptor selectivity, affinity, and impact on different dopamine circuits vary significantly, accounting for their distinct therapeutic and side-effect profiles.
Haloperidol , a butyrophenone (B1668137) derivative, acts as a potent and non-selective antagonist at postsynaptic dopamine D2 receptors across all major dopamine pathways.[1][2] This widespread blockade in the mesolimbic, mesocortical, nigrostriatal, and tuberoinfundibular pathways is responsible for both its efficacy against positive psychotic symptoms and its high propensity for inducing extrapyramidal symptoms (EPS) and hyperprolactinemia.[1][3]
Amisulpride , a substituted benzamide, exhibits a more nuanced mechanism. It is a highly selective antagonist with high affinity for dopamine D2 and D3 receptors, lacking significant affinity for most other neurotransmitter receptors, including serotonin (B10506) (with the exception of 5-HT7 and 5-HT2B), histamine, and acetylcholine.[4][5][6] Its action is uniquely dose-dependent:
-
At low doses (e.g., 50-300 mg/day) , it preferentially blocks presynaptic D2/D3 autoreceptors, which normally inhibit dopamine release. This blockade leads to an increase in dopaminergic transmission, an effect thought to mediate its efficacy against negative and depressive symptoms.[4][7][8]
-
At high doses (e.g., 400-1200 mg/day) , it acts as a conventional postsynaptic D2/D3 receptor antagonist, reducing dopaminergic hyperactivity in the mesolimbic system to treat positive psychotic symptoms.[4][5]
Furthermore, amisulpride demonstrates a preferential affinity for limbic over striatal dopamine receptors, which contributes to its lower risk of causing EPS compared to haloperidol.[5][9]
Quantitative Comparison of Receptor Interactions
The affinity of a drug for its target receptor is a key determinant of its potency and pharmacological profile. Amisulpride and haloperidol show distinct binding affinities for dopamine receptor subtypes.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference(s) |
| Amisulpride | 2.8 - 3.0 | 3.2 - 3.5 | [7][9] |
| Haloperidol | High Affinity (not specified) | Lower affinity than Amisulpride | [10][11] |
Note: Lower Ki value indicates higher binding affinity. Studies show that the (-)S enantiomer of amisulpride is the active form and has a 2- to 4-fold higher affinity for the D3 receptor than haloperidol.[10]
Receptor occupancy studies using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) reveal the percentage of receptors blocked at therapeutic doses. This data is crucial for understanding the relationship between dose, clinical efficacy, and the emergence of side effects.
Table 2: Comparative D2 Receptor Occupancy and Clinical Correlates
| Drug | Typical Dose Range | D2 Occupancy Range | Clinical Notes | Reference(s) |
| Amisulpride | 400-800 mg/day | 70-90% | Low EPS risk even at >90% occupancy due to limbic selectivity. | [12][13][14][15] |
| Haloperidol | 2-20 mg/day | 60-80% | Therapeutic window is ~60-75%; >80% occupancy is strongly associated with EPS. | [12][14][16] |
Differential Effects on Dopamine Pathways
A. Mesolimbic and Mesocortical Pathways: The Seat of Antipsychotic Efficacy
Both drugs alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by blocking postsynaptic D2 receptors in the mesolimbic pathway.[1][4] However, their effects on the mesocortical pathway, which is associated with negative symptoms and cognitive function, differ substantially.
Haloperidol's non-selective blockade can sometimes worsen negative symptoms. In contrast, amisulpride's unique dose-dependent mechanism allows it to address both positive and negative symptoms. At low doses, by blocking presynaptic D2/D3 autoreceptors, it enhances dopamine release in the prefrontal cortex, which may alleviate negative symptoms.[7][17][18] Electrophysiological studies confirm that amisulpride has a more pronounced effect on increasing the firing and bursting activity of dopaminergic neurons in the Ventral Tegmental Area (VTA), the origin of these pathways, compared to the Substantia Nigra.[19]
B. Nigrostriatal Pathway: The Origin of Motor Side Effects
Haloperidol's potent D2 receptor blockade in the dorsal striatum disrupts the normal function of the nigrostriatal pathway, which is critical for motor control. This action is the primary cause of acute EPS, such as parkinsonism, dystonia, and akathisia.[1][3] The risk of these side effects increases significantly when D2 receptor occupancy exceeds 80%.[14]
Amisulpride's relative sparing of the nigrostriatal pathway, due to its limbic selectivity, results in a significantly lower incidence of EPS.[5][18] Animal studies show that unlike haloperidol, amisulpride does not induce catalepsy (a proxy for parkinsonian rigidity) even at doses that achieve over 90% striatal D2 receptor occupancy.[12][14][20]
C. Tuberoinfundibular Pathway: The Driver of Endocrine Effects
Dopamine released in the tuberoinfundibular pathway tonically inhibits prolactin secretion from the pituitary gland. Both haloperidol and amisulpride block D2 receptors in this pathway, leading to elevated prolactin levels (hyperprolactinemia).[1][21] Amisulpride is associated with a particularly high and consistent elevation in prolactin, even at low doses.[21][22] This is partly attributed to its poor penetration of the blood-brain barrier, resulting in higher relative concentrations in the pituitary gland, which lies outside the barrier.[21][23]
Downstream Signaling and Neuroplasticity
Recent research has begun to uncover differences in the intracellular signaling cascades activated by these drugs following D2 receptor binding.
A key finding is that amisulpride, but not haloperidol, appears to engage a β-arrestin 2-dependent signaling pathway.[24] In cell-based assays, amisulpride treatment was shown to increase the phosphorylation of Akt and GSK-3β and elevate levels of neuroprotective proteins like brain-derived neurotrophic factor (BDNF) and Bcl-2.[24] Haloperidol had no such effects. This suggests that amisulpride may have neuroprotective properties not shared by typical antipsychotics, potentially mediated through a distinct signaling mechanism downstream of the D2 receptor.[24]
Key Experimental Protocols
The comparative data in this guide are derived from a range of established experimental methodologies.
-
Radioligand Binding Assays: These in vitro experiments are used to determine the binding affinity (Ki) of a drug for specific receptors. The protocol involves incubating cell membranes expressing the receptor of interest (e.g., recombinant human D2 receptors) with a radiolabeled ligand (e.g., [3H]spiperone).[10] The ability of the unlabeled drug (amisulpride or haloperidol) to displace the radioligand is measured, allowing for the calculation of its binding affinity.
-
PET / SPECT Imaging: Positron Emission Tomography and Single-Photon Emission Computed Tomography are in vivo neuroimaging techniques used to measure receptor occupancy in the human brain.[13][16] A radioactive tracer that binds to dopamine receptors (e.g., [11C]raclopride) is injected, and its binding potential is measured before and after treatment with the antipsychotic. The reduction in tracer binding after treatment reflects the percentage of receptors occupied by the drug.
-
In Vivo Microdialysis: This technique is used to measure the levels of neurotransmitters and their metabolites in specific brain regions of freely moving animals. A microdialysis probe is implanted into a target area (e.g., nucleus accumbens or striatum).[25][26] The probe allows for the collection of extracellular fluid, which is then analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels in response to acute or chronic drug administration.
-
Western Blotting: This is a molecular biology technique used to detect and quantify specific proteins in a sample. In the context of this comparison, it was used to measure changes in the levels of signaling proteins (like Akt, GSK-3β, and BDNF) and their phosphorylation status in cultured cells (e.g., SH-SY5Y neuroblastoma cells) following exposure to amisulpride or haloperidol.[24]
Conclusion
The comparative analysis of amisulpride and haloperidol reveals fundamental differences in their pharmacological interactions with dopamine pathways, which explains their distinct clinical profiles.
-
Haloperidol acts as a potent, non-selective D2 antagonist. Its broad blockade across all dopamine pathways provides robust efficacy against positive symptoms but at the cost of a high burden of motor and endocrine side effects.
-
Amisulpride offers a more targeted approach. Its D2/D3 selectivity, dose-dependent effects on pre- and postsynaptic receptors, and preferential action in the limbic system contribute to its classification as an atypical antipsychotic. This profile provides efficacy against both positive and negative symptoms of schizophrenia with a significantly lower risk of extrapyramidal symptoms.[17]
These findings underscore the importance of receptor selectivity and pathway-specific actions in the development of antipsychotic drugs with improved efficacy and tolerability. The unique signaling properties of amisulpride also suggest that future research into biased agonism and downstream intracellular pathways could open new avenues for therapeutic intervention.
References
- 1. What is the mechanism of Haloperidol? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Amisulpride - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Amisulpride the 'atypical' atypical antipsychotic--comparison to haloperidol, risperidone and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. download.uni-mainz.de [download.uni-mainz.de]
- 16. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improvement of acute exacerbations of schizophrenia with amisulpride: a comparison with haloperidol. PROD-ASLP Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Effects of acute and repeated administration of amisulpride, a dopamine D2/D3 receptor antagonist, on the electrical activity of midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
- 22. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 23. researchgate.net [researchgate.net]
- 24. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the selectivity of amisulpride for D2/D3 receptors over other receptors
Amisulpride demonstrates a high degree of selectivity for dopamine (B1211576) D2 and D3 receptors over a wide range of other central nervous system (CNS) receptors. This targeted binding profile is a key pharmacological feature that distinguishes it from many other antipsychotic agents and is believed to contribute to its clinical efficacy and tolerability profile.
This guide provides a comparative analysis of amisulpride's binding affinities, supported by experimental data, to confirm its selectivity.
High Affinity for Dopamine D2 and D3 Receptors
Amisulpride exhibits potent antagonist activity at dopamine D2 and D3 receptors, with binding affinities in the low nanomolar range. Multiple in vitro studies have consistently demonstrated this high affinity. For instance, studies using radioligand binding assays have reported Ki (inhibition constant) values of approximately 2.8 nM for the human D2 receptor and 3.2 nM for the human D3 receptor. This strong binding affinity underscores its primary mechanism of action in modulating dopaminergic neurotransmission.
Comparative Binding Affinity Data
To objectively assess the selectivity of amisulpride, its binding affinities (Ki) for various CNS receptors are compared in the table below. A lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Amisulpride Ki (nM) | Reference(s) |
| Dopamine | D2 | 2.8 | |
| D3 | 3.2 | ||
| D1 | >1000 | ||
| D4 | >1000 | ||
| D5 | >1000 | ||
| Serotonin | 5-HT1A | >1000 | |
| 5-HT2A | >1000 | ||
| 5-HT2B | 13 | ||
| 5-HT2C | >1000 | ||
| 5-HT3 | >1000 | ||
| 5-HT7 | 11.5 - 44 | ||
| Adrenergic | α1 | >1000 | |
| α2A | 290 (esamisulpride) / 590 (aramisulpride) | ||
| α2C | 170 (esamisulpride) / 750 (aramisulpride) | ||
| Histamine | H1 | >1000 | |
| Muscarinic | M1-M5 | >1000 |
As the data illustrates, amisulpride's affinity for D2 and D3 receptors is several orders of magnitude higher than for the other tested receptors. While it shows some affinity for the 5-HT7 and 5-HT2B receptors, its binding to most serotonin, adrenergic, histamine, and muscarinic receptor subtypes is negligible (Ki > 1000 nM). This lack of significant interaction with these other receptors is thought to underlie the lower incidence of certain side effects, such as sedation (H1 antagonism), dry mouth, and constipation (muscarinic antagonism), compared to some other antipsychotic medications.
Experimental Protocols
The binding affinity data presented in this guide is primarily derived from in vitro radioligand competition binding assays.
Radioligand Competition Binding Assay Protocol
This assay determines the affinity of a test compound (unlabeled ligand, e.g., amisulpride) for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.
1. Materials and Reagents:
- Cell membranes prepared from cell lines recombinantly expressing the target human receptor (e.g., D2, D3, 5-HT1A, etc.).
- Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-spiperone for D2 receptors).
- Unlabeled test compound: Amisulpride.
- Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
- Filtration apparatus (e.g., cell harvester).
- Glass fiber filters.
- Scintillation counter.
2. Procedure:
- Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (amisulpride) are incubated with the cell membranes containing the target receptor in the assay buffer.
- Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
- Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
- Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
- The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled test compound.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing Amisulpride's Selectivity
The following diagrams illustrate the logical relationship of amisulpride's binding profile and the experimental workflow for determining binding affinity.
A Comparative Guide to the Functional Activity of Amisulpride Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Amisulpride (B195569), a substituted benzamide (B126) antipsychotic and antidepressant, is clinically administered as a racemic mixture of its two enantiomers, (S)-amisulpride and (R)-amisulpride. Emerging research has unveiled a stereoselective pharmacological profile, with each enantiomer exhibiting distinct affinities for various receptors. This guide provides an objective comparison of the enantiomers of amisulpride based on available data from functional assays, offering insights for researchers in pharmacology and drug development.
Stereoselective Binding Affinities of Amisulpride Enantiomers
The primary targets of amisulpride include dopamine (B1211576) D2 and D3 receptors, and the serotonin (B10506) 5-HT7 receptor. In vitro radioligand binding assays have demonstrated a clear separation in the affinities of the (S)- and (R)-enantiomers for these receptors.
(S)-amisulpride, also known as esamisulpride, displays a significantly higher affinity for dopamine D2 and D3 receptors.[1][2] In contrast, (R)-amisulpride, or aramisulpride, is the more potent enantiomer at the serotonin 5-HT7 receptor.[3][4][5] This stereoselectivity suggests that the multifaceted clinical effects of racemic amisulpride are a composite of the distinct actions of its individual enantiomers.
The table below summarizes the binding affinities (Ki values in nM) of (S)-amisulpride and (R)-amisulpride at human dopamine D2, D3, and serotonin 5-HT7 receptors, as reported in the scientific literature.
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Serotonin 5-HT7 Receptor (Ki, nM) |
| (S)-Amisulpride | 4.0 - 5.2 | ~0.72 | 1,860 - 1,900 |
| (R)-Amisulpride | 140 - 244 | ~13.9 | 22 - 47 |
Note: Data compiled from multiple sources.[1][3][4][5][6][7][8] The ranges reflect variability across different studies and experimental conditions.
Experimental Protocols
The binding affinity data presented above are typically determined through competitive radioligand binding assays. A general protocol for such an assay is as follows:
-
Cell Culture and Membrane Preparation:
-
HEK-293 or CHO cells are transfected to express the human receptor of interest (e.g., D2, D3, or 5-HT7).
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
-
Radioligand Binding Assay:
-
Cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2/D3 receptors, or [³H]-LSD for 5-HT7 receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor drug (e.g., (S)-amisulpride or (R)-amisulpride) are added to displace the radioligand.
-
The reaction is allowed to reach equilibrium.
-
-
Detection and Data Analysis:
-
The bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Functional Implications
The differential binding affinities of the amisulpride enantiomers translate to distinct functional consequences at the cellular level. The following diagrams illustrate the primary signaling pathways of the D2 and 5-HT7 receptors and a conceptual workflow for a functional assay.
Figure 1: Simplified signaling pathways for Dopamine D2 and Serotonin 5-HT7 receptors.
The higher affinity of (S)-amisulpride for the Gi/o-coupled D2 receptor suggests a more potent antagonism of dopamine-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cAMP production. Conversely, the greater affinity of (R)-amisulpride for the Gs-coupled 5-HT7 receptor indicates a stronger blockade of serotonin-induced stimulation of adenylyl cyclase, resulting in a reduction of cAMP levels.
Figure 2: General workflow for a cell-based functional assay.
Functional assays, such as cAMP modulation assays or β-arrestin recruitment assays, are crucial for quantifying the functional consequences of receptor binding. While specific IC50 or EC50 values for the individual amisulpride enantiomers in these functional assays are not extensively reported in the public domain, the binding affinity data strongly predict that (S)-amisulpride would be a more potent functional antagonist at D2/D3 receptors, and (R)-amisulpride would be a more potent functional antagonist at 5-HT7 receptors.
Figure 3: Logical relationship of amisulpride enantiomer affinities and predicted effects.
Conclusion
The available evidence strongly indicates that the enantiomers of amisulpride possess distinct pharmacological profiles. (S)-amisulpride is the primary mediator of dopamine D2/D3 receptor blockade, which is thought to underlie its antipsychotic effects. In contrast, (R)-amisulpride is a more potent antagonist of the serotonin 5-HT7 receptor, an activity that has been linked to antidepressant and anxiolytic properties.[9]
This stereoselective pharmacology has significant implications for drug development. The development of non-racemic mixtures or single-enantiomer formulations of amisulpride could allow for a more targeted therapeutic approach, potentially maximizing desired clinical effects while minimizing off-target side effects. For researchers, the distinct profiles of the amisulpride enantiomers offer valuable tools for dissecting the specific roles of the D2/D3 and 5-HT7 receptor systems in various physiological and pathological processes. Further studies employing a range of functional assays are warranted to fully characterize the functional selectivity and potential for biased agonism of these enantiomers, which could unveil even more nuanced therapeutic possibilities.
References
- 1. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Amisulpride Efficacy in Schizophrenia: A Comparative Meta-Analysis Against Other Second-Generation Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of amisulpride (B195569) versus other second-generation antipsychotics (SGAs) in the treatment of schizophrenia, based on a meta-analysis of existing clinical trial data. The information is intended to support research, clinical development, and decision-making in the field of psychopharmacology.
Executive Summary
Amisulpride, a selective dopamine (B1211576) D2/D3 receptor antagonist, demonstrates a unique profile among second-generation antipsychotics. Meta-analyses consistently show its high efficacy, particularly in treating negative symptoms of schizophrenia. Compared to other SGAs, amisulpride is often ranked among the most effective options, alongside clozapine (B1669256) and olanzapine (B1677200). Its efficacy in managing positive symptoms is comparable to other leading SGAs. This guide synthesizes quantitative data from major meta-analyses to provide a clear comparison of amisulpride's performance.
Comparative Efficacy of Amisulpride
The following tables summarize the comparative efficacy of amisulpride against other prominent second-generation antipsychotics based on standardized mean differences (SMD) and odds ratios (OR) from several key meta-analyses. A negative SMD favors the first-listed drug.
Overall Symptom Reduction (Total Psychopathology)
| Comparison | Key Findings | Source |
| Amisulpride vs. Placebo | Amisulpride is significantly more effective than placebo in reducing overall symptoms of schizophrenia. | [1][2] |
| Amisulpride vs. First-Generation Antipsychotics (FGAs) | Amisulpride demonstrates superior efficacy compared to FGAs in overall symptom reduction.[1][3][4] | [1][3][4] |
| Amisulpride vs. Olanzapine | Efficacy is generally comparable between amisulpride and olanzapine for overall symptoms.[3][5] | [3][5] |
| Amisulpride vs. Risperidone (B510) | Amisulpride and risperidone show similar efficacy in managing overall schizophrenic symptoms.[1][3] | [1][3] |
| Amisulpride vs. Quetiapine (B1663577) | Amisulpride is generally more effective than quetiapine in reducing overall symptoms. | |
| Amisulpride vs. Aripiprazole | Limited direct comparisons in meta-analyses, but network meta-analyses suggest amisulpride may have a slight efficacy advantage.[1] | [1] |
| Amisulpride vs. Ziprasidone (B1663615) | Amisulpride is significantly more effective than ziprasidone in improving overall symptoms.[6][7][8] | [6][7][8] |
Efficacy in Treating Negative Symptoms
Amisulpride has shown a particular advantage in the management of primary negative symptoms of schizophrenia, even at lower doses.[9][10][11]
| Comparison | Key Findings | Source |
| Amisulpride vs. Placebo | Amisulpride is significantly superior to placebo in reducing primary negative symptoms.[2][9][10][11] | [2][9][10][11] |
| Amisulpride vs. FGAs | Amisulpride shows a trend towards greater efficacy for negative symptoms compared to conventional antipsychotics.[2][4] | [2][4] |
| Amisulpride vs. Other SGAs | Amisulpride is considered one of the most effective SGAs for negative symptoms, outperforming many others.[10][12][13] | [10][12][13] |
| Cariprazine (B1246890) vs. Risperidone | In a notable head-to-head trial, cariprazine was found to be superior to risperidone in treating negative symptoms.[10] | [10] |
Efficacy in Treating Positive Symptoms
| Comparison | Key Findings | Source |
| Amisulpride vs. FGAs | Amisulpride is more effective than first-generation antipsychotics in managing positive symptoms.[1] | [1] |
| Amisulpride vs. Olanzapine | Comparable efficacy for positive symptoms. | |
| Amisulpride vs. Risperidone | Similar efficacy in reducing positive symptoms. |
Experimental Protocols and Methodologies
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:
-
Study Selection: Meta-analyses typically include double-blind, randomized controlled trials comparing amisulpride with placebo or other antipsychotic medications in patients diagnosed with schizophrenia (often based on DSM or ICD criteria).
-
Patient Population: The studies involve adult patients with a diagnosis of schizophrenia, with some meta-analyses focusing specifically on patients with predominant negative symptoms.[9][10]
-
Interventions: Patients are randomly assigned to receive either amisulpride (at varying dosages, typically 400-800 mg/day for positive symptoms and 50-300 mg/day for negative symptoms) or a comparator drug (another SGA or an FGA) or placebo for a predefined period (usually several weeks to months).[9][14]
-
Outcome Measures: The primary efficacy outcomes are typically the change in scores on standardized psychiatric rating scales from baseline to endpoint. Commonly used scales include:
-
Positive and Negative Syndrome Scale (PANSS): To assess the severity of positive, negative, and general psychopathology.
-
Brief Psychiatric Rating Scale (BPRS): For overall psychiatric symptoms.[4]
-
Scale for the Assessment of Negative Symptoms (SANS): To specifically measure negative symptoms.[4][9][11]
-
Scale for the Assessment of Positive Symptoms (SAPS): To measure positive symptoms.[9][11]
-
-
Data Analysis: Statistical methods such as calculating the standardized mean difference (SMD) or odds ratios (OR) with 95% confidence intervals are used to pool data from multiple trials and estimate the overall treatment effect. Network meta-analyses are also employed to compare multiple treatments simultaneously.[6][15]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of amisulpride and a typical workflow for a meta-analysis in this field.
Caption: Amisulpride's dual-action signaling pathway.
Caption: Workflow of a systematic review and meta-analysis.
Conclusion
The collective evidence from numerous meta-analyses positions amisulpride as a highly effective second-generation antipsychotic for the treatment of schizophrenia. Its particular strength in addressing negative symptoms, a challenging aspect of the disorder, makes it a valuable therapeutic option. While its efficacy in managing overall and positive symptoms is comparable to other leading SGAs like olanzapine and risperidone, it appears to have an advantage over quetiapine and ziprasidone. The unique pharmacological profile of amisulpride, characterized by its selective D2/D3 receptor antagonism, likely underlies its clinical effectiveness.[16][17][18] Future research should continue to explore the comparative effectiveness of amisulpride, especially in head-to-head trials with newer antipsychotic agents.
References
- 1. Second-generation versus first-generation antipsychotic drugs for schizophrenia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Amisulpride a selective dopamine antagonist and atypical antipsychotic: results of a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Simultaneous Comparison of Efficacy and Tolerability of Second-Generation Antipsychotics in Schizophrenia: Mixed-Treatment Comparison Analysis Based on Head-to-Head Trial Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychiatryinvestigation.org [psychiatryinvestigation.org]
- 8. Ziprasidone versus other atypical antipsychotics for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amisulpride: is there a treatment for negative symptoms in schizophrenia patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic drugs for patients with schizophrenia and predominant or prominent negative symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. Efficacy of second-generation-antipsychotics in the treatment of negative symptoms of schizophrenia: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Comparative efficacy and tolerability of 32 oral antipsychotics for the acute treatment of adults with multi-episode schizophrenia: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Updating the Comparative Evidence on Second‐Generation Antipsychotic Use With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Amisulpride Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like amisulpride (B195569) hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to both personnel and the ecosystem. Amisulpride hydrochloride, an antipsychotic drug, requires careful handling and disposal due to its potential hazards.[1][2] This guide provides a comprehensive, step-by-step protocol for its safe disposal, ensuring compliance with regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[3] In 2019, the EPA enacted a new rule, Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals.[3] A key stipulation of this rule is the prohibition of flushing hazardous waste pharmaceuticals down drains.[3] Additionally, many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure alignment with local, state, and federal mandates.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance.[5] It is harmful if swallowed and may cause skin and eye irritation.[6] The following table summarizes key safety and hazard information.
| Hazard Information | Details |
| GHS Classification | Acute Toxicity - Oral 4 (H302)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | Harmful if swallowed[1] |
| Environmental Hazard | Water Hazard Class 1: Slightly hazardous for water[1][7] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection and preparation of this compound for final disposal by your institution's EHS office.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including a standard laboratory coat, nitrile gloves, and safety glasses or goggles.[1]
-
Waste Segregation: this compound waste must be segregated from regular trash and other waste streams. It should be collected in a designated hazardous waste container.[1]
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Amisulpride is soluble in organic solvents like DMSO and DMF.[1] Solutions of this compound in these solvents must be disposed of as liquid hazardous waste.[1]
-
Collect all liquid waste in a sealable, chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle).[1]
-
Do not mix incompatible wastes. For instance, halogenated and non-halogenated solvent wastes are often collected separately.[1]
-
-
Container Management:
-
The original vial containing this compound is considered hazardous waste and should be placed in the solid hazardous waste container without rinsing.[1]
-
If institutional policy allows for container decontamination, triple rinse with a suitable solvent (such as ethanol (B145695) or methanol) and collect the rinsate as liquid hazardous waste.[1]
-
Ensure waste containers are kept closed except when adding waste.[1]
-
-
Final Disposal Scheduling:
-
Once a waste container is full or has reached the maximum accumulation time allowed by your institution (often 90 to 180 days), contact your EHS department to schedule a pickup.[1]
-
The EHS department will then transport the waste for final disposal, which is typically high-temperature incineration at a licensed facility.[1][3]
-
Crucially, under no circumstances should this compound be disposed of down the drain. [1] This practice can lead to the contamination of waterways, as wastewater treatment facilities may not effectively remove such compounds, posing a risk to aquatic ecosystems.[2][8]
Spill and Emergency Procedures
In the event of a minor spill:
-
Use an absorbent pad to wipe up the spill.[1]
-
Clean the affected surface with a suitable solvent and collect the cleaning materials as hazardous waste.
For larger spills, alert personnel in the area and contact your EHS department for guidance.[5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. arviatechnology.com [arviatechnology.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cpachem.com [cpachem.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling Amisulpride hydrochloride
This guide provides crucial safety and logistical information for laboratory professionals handling Amisulpride hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
This compound is a crystalline solid that is harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Standards and Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) approved standards such as ANSI Z87.1.[2][3] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. A lab coat is suitable for quantities up to 500 grams; for quantities up to 1 kilogram, a disposable lab coat or coverall of low permeability is recommended. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][3] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust respirator should be used during clean-up procedures. | NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3][4] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound Handling
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. This operational plan provides a step-by-step guide for researchers.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep it away from incompatible materials, such as oxidizing agents, and foodstuff containers.[3] For long-term storage, -20°C is recommended, which should keep it stable for at least two years.
2. Handling and Preparation of Solutions:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke when using this product.[2][5]
-
When preparing solutions, be aware that Amisulpride is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), but is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, first dissolve it in DMF and then dilute with the aqueous buffer. Aqueous solutions are not recommended to be stored for more than one day.
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate PPE, including a dust respirator, chemical-impermeable gloves, and safety goggles.[2][3]
-
Use dry clean-up procedures and avoid generating dust.[3] Collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
Prevent the chemical from entering drains or the environment.[2]
Chemical Spill Response Workflow
This diagram illustrates the procedural flow for safely managing a spill of this compound.
Caption: this compound Spill Response Workflow
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation occurs.[3] |
| Eye Contact | Rinse immediately with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of the contents and container to an appropriate treatment and disposal facility.[2] This may involve burial in a licensed landfill or incineration in a licensed apparatus after mixing with a suitable combustible material.[3]
-
Empty containers may still contain chemical residues and should be handled with care.[3] If possible, return them to the supplier for reuse or recycling.[3] Otherwise, puncture the containers to prevent reuse and dispose of them as described above.[3]
-
Alternatively, for non-regulated disposal in the trash, mix the medicine with an unappealing substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then in the household trash.[6][7][8] Always remove personal information from prescription labels before disposing of the container.[6][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
